molecular formula C14H26O4 B1596041 2-Ethylhexyl hydrogen adipate CAS No. 4337-65-9

2-Ethylhexyl hydrogen adipate

Cat. No.: B1596041
CAS No.: 4337-65-9
M. Wt: 258.35 g/mol
InChI Key: MBGYSHXGENGTBP-UHFFFAOYSA-N
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Description

Significance of Monoester Compounds in Biological and Environmental Systems

Monoester compounds, characterized by the presence of a single ester group, play multifaceted roles in both biological and environmental contexts. In biological systems, they are often intermediate products of the metabolism of diesters, which are common in various industrial and consumer products. ontosight.ai The formation of monoesters like 2-ethylhexyl hydrogen adipate (B1204190) involves the enzymatic cleavage of one ester bond from a parent diester compound. ontosight.ai The biological significance of these monoesters is dictated by their chemical structure, their ability to interact with biological targets such as enzymes and receptors, and their pharmacokinetic properties. ontosight.ai For instance, some monoesters can influence lipid metabolism and gene expression by binding to nuclear receptors. The study of monoester metabolites is crucial for understanding the potential toxicity and health risks associated with exposure to their parent compounds. ontosight.ai

In environmental systems, the presence of monoesters is often an indicator of the biodegradation of larger ester-containing pollutants. core.ac.uk The environmental fate of these compounds is of considerable interest as they can have different mobility, persistence, and toxicity compared to the original diester. core.ac.uk For example, the hydrolysis of a diester to a monoester can increase its water solubility, potentially affecting its transport in aquatic environments. cpsc.gov Research in this area utilizes advanced analytical techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to identify and quantify monoester metabolites in various environmental matrices, providing valuable insights into the breakdown pathways and potential ecological impact of industrial chemicals. ontosight.ai

Contextual Role as a Metabolite of Di(2-ethylhexyl) Adipate (DEHA)

2-Ethylhexyl hydrogen adipate, also known as mono(2-ethylhexyl) adipate (MEHA), is a primary metabolite of di(2-ethylhexyl) adipate (DEHA). cpsc.govwho.int DEHA is a widely used plasticizer, particularly in food packaging materials like PVC cling film, which is a major source of human exposure. who.intresearchgate.net Upon ingestion, DEHA is rapidly hydrolyzed in the body, primarily by enzymes in the pancreas and liver, to form this compound and adipic acid. cpsc.gov

The metabolic pathway of DEHA involves the initial cleavage of one of the two ester linkages, resulting in the formation of the monoester, this compound. cpsc.govwho.int This monoester can be further metabolized through oxidation of the 2-ethylhexyl side chain, leading to the formation of other specific metabolites such as mono-2-ethyl-5-hydroxyhexyl adipate (5OH-MEHA), mono-2-ethyl-5-oxohexyl adipate (5oxo-MEHA), and mono-5-carboxy-2-ethylpentyl adipate (5cx-MEPA). frontiersin.orgnih.gov Adipic acid, another major but non-specific metabolite, is also formed. nih.govnih.gov

The detection and quantification of these metabolites in urine are used as biomarkers to assess human exposure to DEHA. researchgate.netnih.gov While adipic acid is a major metabolite, its presence can also result from other sources, making the specific oxidized monoesters more reliable indicators of DEHA exposure, especially at high levels. researchgate.netnih.gov Studies have shown that after oral administration of DEHA, these metabolites are excreted in the urine, with the majority being eliminated within 24 to 48 hours. who.intnih.gov

Parent CompoundPrimary MetaboliteFurther Oxidized MetabolitesNon-Specific Metabolite
Di(2-ethylhexyl) adipate (DEHA)This compound (MEHA)5OH-MEHA, 5oxo-MEHA, 5cx-MEPAAdipic acid

Research Trajectories and Open Questions Concerning this compound

Current and future research on this compound is focused on several key areas. A primary objective is to refine analytical methods for its detection and quantification in biological and environmental samples. Techniques such as gas chromatography-mass spectrometry (GC-MS) and high-performance thin-layer chromatography (HPTLC) are being continuously improved for greater accuracy and sensitivity. dtic.milpolarresearch.netmdpi.com

Another significant research trajectory involves the comprehensive toxicological profiling of this compound. While the acute toxicity of its parent compound, DEHA, is considered low, there are ongoing investigations into the potential long-term health effects of its metabolites. who.intatamanchemicals.com The interaction of this compound with cellular components, particularly its potential to act as a ligand for nuclear receptors like peroxisome proliferator-activated receptors (PPARs), is an area of active study.

Open questions that researchers are actively seeking to answer include:

What are the precise mechanisms of action through which this compound may exert biological effects at the molecular level?

What is the full extent of human exposure to this compound from various sources beyond food packaging?

How does the environmental behavior of this compound differ from that of DEHA, and what are the ecological consequences of these differences?

Research AreaFocusKey Techniques
Analytical ChemistryImproving detection and quantificationGC-MS, HPTLC
ToxicologyInvestigating long-term health effects and molecular mechanismsIn vitro and in vivo studies, receptor binding assays
Environmental ScienceDetermining environmental fate, transport, and ecological impactBiodegradation assays, bioaccumulation studies

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-(2-ethylhexoxy)-6-oxohexanoic acid
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InChI

InChI=1S/C14H26O4/c1-3-5-8-12(4-2)11-18-14(17)10-7-6-9-13(15)16/h12H,3-11H2,1-2H3,(H,15,16)
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InChI Key

MBGYSHXGENGTBP-UHFFFAOYSA-N
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Canonical SMILES

CCCCC(CC)COC(=O)CCCCC(=O)O
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Molecular Formula

C14H26O4
Record name MONO(2-ETHYLHEXYL) ADIPATE
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DSSTOX Substance ID

DTXSID3025679
Record name Mono(2-ethylhexyl) adipate
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Molecular Weight

258.35 g/mol
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Physical Description

Mono(2-ethylhexyl) adipate is a clear thick slightly yellow liquid. (NTP, 1992), Clear slightly yellow liquid; [CAMEO]
Record name MONO(2-ETHYLHEXYL) ADIPATE
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Flash Point

greater than 200 °F (NTP, 1992)
Record name MONO(2-ETHYLHEXYL) ADIPATE
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Solubility

less than 1 mg/mL at 70 °F (NTP, 1992)
Record name MONO(2-ETHYLHEXYL) ADIPATE
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CAS No.

4337-65-9
Record name MONO(2-ETHYLHEXYL) ADIPATE
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Record name Mono-2-ethylhexyl adipate
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Record name 2-Ethylhexyl adipate
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Record name Mono(2-ethylhexyl) adipate
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Record name 2-ethylhexyl hydrogen adipate
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Record name 2-ETHYLHEXYL ADIPATE
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Chemical Synthesis and Production Methodologies for 2 Ethylhexyl Hydrogen Adipate

Controlled Partial Esterification Strategies

Controlled partial esterification is a cornerstone of producing 2-ethylhexyl hydrogen adipate (B1204190), selectively favoring the monoester over the diester, di(2-ethylhexyl) adipate (DEHA). This control is primarily achieved through careful management of reactant ratios and continuous monitoring of the reaction progress.

Stoichiometric Ratio Optimization for Monoester Selectivity

The key to maximizing the yield of 2-ethylhexyl hydrogen adipate is the precise control of the molar ratio between adipic acid and 2-ethylhexanol. To selectively synthesize the monoester, a stoichiometric ratio of approximately 1:1 is typically employed. Deviating from this ratio can significantly impact the product distribution. An excess of 2-ethylhexanol would favor the formation of the diester, DEHA. google.com

The reaction is generally catalyzed by a strong acid, such as sulfuric acid or p-toluenesulfonic acid, at temperatures ranging from 120°C to 180°C. The removal of water, a byproduct of the esterification, is crucial to drive the reaction equilibrium towards the product side. This is often accomplished through azeotropic distillation. In some processes, a slight excess of the alcohol (e.g., 1.5 to 2.5 equivalents) might be used to ensure complete conversion of the adipic acid, followed by removal of the excess alcohol via vacuum distillation. unimi.it

Table 1: Key Parameters in Controlled Partial Esterification
ParameterTypical ConditionRationale
Molar Ratio (Adipic Acid:2-Ethylhexanol)~1:1Favors monoester formation.
CatalystSulfuric acid, p-toluenesulfonic acidIncreases reaction rate.
Temperature120-180°CProvides sufficient energy for the reaction to proceed.
Water RemovalAzeotropic distillationShifts equilibrium towards product formation.

Reaction Monitoring and Purity Validation Techniques

Continuous monitoring of the esterification reaction is essential to achieve the desired product selectivity and to determine the optimal endpoint. A common and effective method for tracking the progress of the reaction is by measuring the acid number (or acid value) through titration. unimi.it The acid number corresponds to the amount of remaining unreacted carboxylic acid groups from the adipic acid. As the reaction proceeds and the adipic acid is consumed, the acid number decreases. The reaction is typically considered complete, or at the desired level of monoester formation, when the acid number reaches a predetermined value.

Once the reaction is complete, the purity of the resulting this compound must be validated. Gas chromatography (GC) is a widely used analytical technique for this purpose. chemicalbook.com Coupled with a flame ionization detector (FID), GC can separate and quantify the amounts of monoester, diester, and any unreacted starting materials in the final product mixture. For structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool. 1H NMR can be used to identify the characteristic peaks of the 2-ethylhexyl group and the adipate backbone, confirming the structure of the monoester and quantifying its purity. semanticscholar.orgmdpi.com

Table 2: Techniques for Reaction Monitoring and Purity Validation
TechniquePurposeDescription
Acid Number TitrationReaction MonitoringMeasures the remaining carboxylic acid groups to track reaction progress. unimi.it
Gas Chromatography (GC)Purity ValidationSeparates and quantifies the components of the final product mixture. chemicalbook.com
Nuclear Magnetic Resonance (NMR)Structural Confirmation & PurityProvides detailed structural information and helps in purity assessment. semanticscholar.orgmdpi.com

Biocatalytic and Sustainable Synthesis Approaches

In recent years, there has been a significant shift towards developing more sustainable and environmentally friendly methods for chemical synthesis. For this compound, this has led to the exploration of biocatalytic routes that offer milder reaction conditions, higher selectivity, and the use of renewable resources.

Enzymatic Esterification utilizing Immobilized Lipases

Enzymatic esterification using lipases has emerged as a promising green alternative to traditional acid-catalyzed methods. science.gov Lipases, particularly from Candida antarctica (lipase B, often abbreviated as CALB), have shown high efficiency in catalyzing the esterification of adipic acid with 2-ethylhexanol. biorxiv.orgbiorxiv.org To enhance their stability and reusability, these enzymes are often immobilized on solid supports. nih.govresearchgate.net

This biocatalytic approach offers several advantages, including high selectivity towards the monoester, which minimizes the formation of the diester byproduct. The reactions are typically conducted under much milder temperature conditions, often between 40°C and 60°C, compared to the high temperatures required for chemical catalysis. This not only reduces energy consumption but also minimizes the risk of side reactions.

Solvent-Free Reaction Systems for Enhanced Yield and Purity

To further improve the sustainability of the process, solvent-free reaction systems are increasingly being employed for the enzymatic synthesis of adipate esters. biorxiv.orgbiorxiv.orgnih.gov By eliminating the need for organic solvents, these systems reduce waste and simplify the downstream purification process. The reaction is typically carried out under vacuum conditions, which helps to remove the water produced during the esterification, thereby shifting the equilibrium towards the formation of the ester and achieving high conversion rates, often approaching 100 mol%. biorxiv.orgbiorxiv.orgplasticisers.org

While solvent-free systems are advantageous, the high viscosity of the reaction mixture can present challenges related to mass transfer. biorxiv.org Therefore, adequate agitation is necessary to ensure proper mixing of the reactants and the immobilized enzyme. nih.gov

Table 3: Comparison of Chemical vs. Enzymatic Esterification for Adipate Esters
ParameterChemical CatalysisEnzymatic Catalysis
CatalystSulfuric acid, p-toluenesulfonic acidImmobilized Lipase (B570770) (e.g., Candida antarctica lipase B) biorxiv.orgbiorxiv.org
Temperature120-180°C 40-60°C
SolventOften requires a solvent for azeotropic distillationSolvent-free systems are common biorxiv.orgbiorxiv.orgnih.gov
ByproductsCan have lower selectivity, leading to diester formationHigh selectivity for monoester
Environmental ImpactGenerates acidic waste, high energy consumptionMilder conditions, reduced waste, more sustainable

Bio-Based Feedstocks and Metabolic Engineering for Precursor Production

The sustainability of this compound production can be further enhanced by utilizing bio-based feedstocks for its precursors, adipic acid and 2-ethylhexanol. Traditionally, both of these chemicals are derived from petrochemical sources. biorxiv.orgdntb.gov.ua However, significant research is underway to produce them from renewable resources.

Adipic acid can be produced through the fermentation of sugars derived from biomass. plasticisers.orgresearchgate.net Metabolic engineering of microorganisms like E. coli has enabled the development of pathways, such as the reverse adipate degradation pathway, to produce adipic acid from glucose with high yields. biorxiv.orgbiorxiv.org Similarly, 2-ethylhexanol can be produced from lignocellulosic biomass, offering a renewable alternative to its petroleum-based counterpart. dntb.gov.ua The integration of these bio-based precursors with enzymatic esterification processes represents a fully sustainable route to this compound and other adipate esters.

Reverse Adipate Degradation Pathway (RADP) in Microbial Systems

A promising and sustainable method for producing the precursor adipic acid involves the Reverse Adipate Degradation Pathway (RADP) in microbial systems like Escherichia coli. researchgate.netbiorxiv.orgresearchgate.net This biosynthetic pathway is noteworthy for its high efficiency. biorxiv.orgresearchgate.net

The RADP utilizes acetyl-CoA and succinyl-CoA, which are common metabolic intermediates in microbes, as feedstock. researchgate.netresearchgate.net The pathway consists of five enzymatic steps to convert these precursors into adipic acid. researchgate.netunigoa.ac.innih.gov The key enzymes in this pathway identified in Thermobifida fusca include β-ketothiolase, 3-hydroxyacyl-CoA dehydrogenase, 3-hydroxyadipyl-CoA dehydrogenase, 5-carboxy-2-pentenoyl-CoA reductase, and succinyl-CoA synthetase. unigoa.ac.in The 5-carboxy-2-pentenoyl-CoA reductase has been identified as a rate-limiting step in the pathway. unigoa.ac.innih.gov

Through fed-batch fermentation of engineered E. coli strains, it is possible to achieve high titers of adipic acid. biorxiv.orgresearchgate.net Research has reported adipic acid titers as high as 68 g/L with a yield of 93.1% from glucose. biorxiv.orgresearchgate.netnih.govbiorxiv.orgplasticisers.org This bio-based production of adipic acid offers a more sustainable alternative to traditional chemical synthesis methods that often rely on petrochemical feedstocks and can release greenhouse gases. biorxiv.org Once produced, the bio-based adipic acid can then undergo esterification with 2-ethylhexanol to form this compound.

Chemical Reactivity and Transformation Pathways

This compound, as a monoester of a dicarboxylic acid, exhibits reactivity at both its ester and carboxylic acid functional groups. Its transformation pathways are influenced by factors such as catalysts, pH, and the presence of oxidizing or reducing agents.

Hydrolysis Kinetics and Catalytic Influences

The hydrolysis of this compound involves the cleavage of its ester bond to yield adipic acid and 2-ethylhexanol. This reaction can be catalyzed by both acids and bases. In biological systems, this hydrolysis is often facilitated by enzymes. ca.gov

Studies have shown that tissue preparations from the liver, pancreas, and small intestine of rats contain enzymes capable of hydrolyzing di(2-ethylhexyl) adipate (DEHA), a related diester, to mono(2-ethylhexyl) adipate (MEHA) and subsequently to adipic acid. ca.govnih.gov The hydrolysis of MEHA to adipic acid is reported to be more rapid than the initial hydrolysis of DEHA. ca.gov The intestinal preparations showed the highest activity in this process. ca.gov The in vitro half-life for the disappearance of DEHA has been estimated to be as short as 6 minutes. ca.govnih.gov

The presence of water is essential for hydrolysis. researchgate.netbiorxiv.org In industrial processes where the formation of the ester is desired, the removal of water is crucial to prevent the reverse hydrolysis reaction. researchgate.netbiorxiv.org

Table 1: Factors Influencing Hydrolysis of Adipate Esters

Factor Influence on Hydrolysis References
Catalyst Acid or base catalysis increases the reaction rate.
Enzymes Lipases and other esterases in biological systems can significantly accelerate hydrolysis. ca.govnih.gov
pH Hydrolysis is generally faster under acidic or basic conditions compared to neutral pH. europa.eu

| Water | As a reactant, the presence of water is necessary for the hydrolysis reaction to proceed. | researchgate.netbiorxiv.org |

Oxidation and Reduction Potential of the Monoester

As a carboxylic acid ester, this compound can undergo oxidation and reduction reactions. Strong oxidizing agents can oxidize the ester, leading to various oxidation products. For instance, the alcohol moiety, 2-ethylhexanol, can be oxidized. The adipic acid portion is generally stable to oxidation but can be degraded under harsh conditions.

The reduction of the ester group can regenerate the corresponding alcohol and acid components. The carboxylic acid group can also be reduced to an alcohol, though this typically requires strong reducing agents.

Nucleophilic Substitution Reactions

The ester group in this compound is susceptible to nucleophilic substitution reactions. In these reactions, a nucleophile attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of the 2-ethylhexyloxy group. ksu.edu.saorganic-chemistry.org

Common nucleophiles that can react with esters include hydroxide (B78521) ions (leading to hydrolysis), alkoxides, and amines. organic-chemistry.org The reaction with a strong base like a hydroxide ion is a common example of nucleophilic acyl substitution. europa.eu The reactivity in these substitutions is influenced by the nature of the nucleophile, the solvent, and the structure of the ester itself. ksu.edu.sa For instance, polar aprotic solvents can enhance the reactivity of the nucleophile. ksu.edu.sa

The carboxylic acid group of this compound can also participate in nucleophilic substitution reactions, typically after activation of the carboxyl group to a more reactive derivative.

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
Acetyl-CoA
Adipic acid
2-Ethylhexanol
Succinyl-CoA
β-ketothiolase
3-hydroxyacyl-CoA dehydrogenase
3-hydroxyadipyl-CoA dehydrogenase
5-carboxy-2-pentenoyl-CoA reductase
Succinyl-CoA synthetase
Di(2-ethylhexyl) adipate (DEHA)
Mono(2-ethylhexyl) adipate (MEHA)

Metabolic Pathways and Biotransformation Kinetics of 2 Ethylhexyl Hydrogen Adipate

Hydrolytic Formation from Diesters (e.g., DEHA)

The initial and rate-limiting step in the metabolism of DEHA in mammalian systems is its hydrolysis into the monoester, 2-Ethylhexyl hydrogen adipate (B1204190) (MEHA), and 2-ethylhexanol. who.int This conversion is a prerequisite for further metabolism and subsequent elimination from the body.

In both in vivo and in vitro studies, DEHA is shown to be rapidly hydrolyzed to MEHA. nih.govnih.gov In rats, orally administered DEHA is quickly broken down, with MEHA being identified as a major metabolite found in the stomach. nih.govwho.int This suggests a significant pre-systemic hydrolysis occurs within the gastrointestinal tract. cpsc.gov Studies in human volunteers receiving an oral dose of DEHA found that oxidative metabolites were present in the plasma, but the parent compound DEHA was not, indicating rapid and extensive initial metabolism. cpsc.gov

The hydrolysis reaction involves the cleavage of one of the ester bonds of the DEHA molecule, yielding one molecule of MEHA and one molecule of 2-ethylhexanol. MEHA itself can be further hydrolyzed to adipic acid and another molecule of 2-ethylhexanol. who.intnih.gov Research indicates that MEHA is rapidly hydrolyzed, and in some studies, adipic acid was found to be the main urinary metabolite in rats, suggesting that the conversion of DEHA to adipic acid proceeds efficiently without significant accumulation of MEHA. nih.gov

The hydrolysis of DEHA is not confined to a single organ but occurs in several tissues with enzymatic activity. In vitro studies using tissue preparations from rats have demonstrated that DEHA is hydrolyzed at a significant rate in the liver, pancreas, and small intestine. nih.gov The small intestine appears to be a particularly active site for this biotransformation. A study using rat small intestinal mucous membrane homogenates determined a very rapid metabolism half-life of 6 minutes for DEHA. nih.govwho.int This rapid breakdown in the gut wall contributes to the low systemic exposure to the parent diester after oral ingestion. While specific enzymes have not been fully characterized in all tissues, the hydrolytic activity is attributed to non-specific carboxylesterases present in these organs.

TissueSpeciesSystemFinding
Small IntestineRatHomogenateDetermined a metabolic half-life of 6 minutes for DEHA. nih.govwho.int
LiverRatTissue PreparationDemonstrated significant hydrolytic activity towards DEHA. nih.gov
PancreasRatTissue PreparationShowed significant hydrolytic activity towards DEHA. nih.gov

Further Metabolite Formation via Oxidative Biotransformation

Following its formation, MEHA undergoes extensive phase I oxidative biotransformation. This process modifies the 2-ethylhexyl side chain, increasing the water solubility of the metabolites and facilitating their excretion.

Human metabolism studies have identified several key oxidized metabolites of MEHA in urine. nih.govresearchgate.net These metabolites result from the oxidation of the ethylhexyl chain at various positions. Using human liver microsomes, researchers have identified metabolites analogous to those of other plasticizers, such as mono-2-ethylhydroxyhexyl adipate (MEHHA) and mono-2-ethyloxohexyl adipate (MEOHA). nih.gov More specific human in vivo studies have quantified the following major oxidative metabolites:

mono-2-ethyl-5-hydroxyhexyl adipate (5OH-MEHA)

mono-2-ethyl-5-oxohexyl adipate (5oxo-MEHA)

mono-5-carboxy-2-ethylpentyl adipate (5cx-MEPA) nih.govresearchgate.net

Among these, 5cx-MEPA has been identified as the major specific oxidized metabolite excreted in human urine. nih.gov

Metabolite AbbreviationFull Compound NameRole in Metabolism
5OH-MEHAmono-2-ethyl-5-hydroxyhexyl adipateSpecific urinary metabolite resulting from hydroxylation of the ethylhexyl side chain. nih.govresearchgate.net
5oxo-MEHAmono-2-ethyl-5-oxohexyl adipateSpecific urinary metabolite formed by further oxidation of the hydroxyl group to a keto group. nih.govresearchgate.net
5cx-MEPAmono-5-carboxy-2-ethylpentyl adipateMajor specific urinary metabolite, resulting from oxidation of the terminal methyl group to a carboxylic acid. nih.gov

The oxidative transformation of MEHA into its hydroxylated, keto, and carboxylated derivatives is characteristic of Phase I metabolism. nih.gov These reactions, specifically the addition of an oxygen atom (hydroxylation), are primarily catalyzed by the Cytochrome P450 (CYP) superfamily of enzymes. openanesthesia.orgmdpi.com CYP enzymes are monooxygenases that are highly concentrated in the liver and are responsible for the metabolism of a vast array of xenobiotics. openanesthesia.orgnih.gov The formation of 5OH-MEHA from MEHA is a classic example of a CYP-mediated hydroxylation reaction. mdpi.com Subsequent oxidation of the alcohol group in 5OH-MEHA to a ketone in 5oxo-MEHA, and the terminal oxidation leading to 5cx-MEPA, are also consistent with the functions of hepatic enzymes, including alcohol dehydrogenases and additional CYP-mediated steps. who.int While specific CYP isoforms responsible for MEHA metabolism have not been definitively identified, the nature of the metabolites strongly implicates this enzyme system as the primary pathway for the oxidative biotransformation of 2-Ethylhexyl hydrogen adipate. openanesthesia.orgnih.gov

Elimination and Excretion Profiles

Following hydrolysis and oxidative metabolism, the resulting water-soluble metabolites of DEHA are efficiently eliminated from the body. Studies in both rats and humans show rapid excretion, primarily via urine.

In rats, after a single oral dose of radio-labelled DEHA, almost the entire dose was excreted within 48 hours. nih.gov The primary routes of elimination were in the urine and as respiratory carbon dioxide, with low fecal excretion, indicating near-complete absorption and metabolism. nih.gov

In a human study with four volunteers who received a single oral dose of DEHA, the metabolites were rapidly excreted. nih.gov The majority (98-100%) of the metabolites were eliminated within 24 hours. nih.gov The excretion of the specific oxidized metabolites (5OH-MEHA, 5oxo-MEHA, and 5cx-MEPA) showed two concentration peaks, with elimination half-lives for the major metabolite, 5cx-MEPA, calculated to be between 2.1 and 3.8 hours after the second peak. nih.gov Adipic acid was confirmed as a major, though non-specific, metabolite, accounting for a urinary excretion fraction of 10-40%. nih.gov The specific oxidized metabolites were excreted in much smaller amounts. nih.govresearchgate.net

ParameterMetaboliteValue/RangeSpecies
Time to Complete ExcretionAll metabolites~48 hoursRat nih.gov
Time to Major ExcretionAll metabolites98-100% within 24 hoursHuman nih.gov
Elimination Half-Life (t½)5cx-MEPA2.1 - 3.8 hoursHuman nih.gov
Urinary Excretion Fraction (FUE)5cx-MEPA0.17% - 0.24%Human nih.gov
Urinary Excretion Fraction (FUE)5OH-MEHA0.03% - 0.10%Human nih.gov
Urinary Excretion Fraction (FUE)5oxo-MEHA0.01% - 0.06%Human nih.gov
Urinary Excretion Fraction (FUE)Adipic Acid10% - 40%Human nih.gov

Urinary Excretion Patterns of Specific Metabolites

In humans, a significant portion of DEHA metabolites is excreted in the urine. nih.gov Adipic acid, a non-specific hydrolysis product, is a major metabolite, accounting for a urinary excretion fraction (FUE) of 10-40%. nih.govresearchgate.net Among the specific oxidized monoester metabolites, mono-5-carboxy-2-ethylpentyl adipate (5cx-MEPA) is the most abundant, with an FUE of 0.20% (range: 0.17-0.24%). nih.govresearchgate.net Other specific metabolites, such as mono-2-ethyl-5-hydroxyhexyl adipate (5OH-MEHA) and mono-2-ethyl-5-oxohexyl adipate (5oxo-MEHA), are found in smaller quantities, with FUEs of 0.07% (range: 0.03-0.10%) and 0.05% (range: 0.01-0.06%), respectively. nih.govresearchgate.net

The excretion of these specific metabolites is characterized by two concentration maxima, with the first appearing between 1.5 and 2.3 hours and the second between 3.8 and 6.4 hours after administration. nih.govresearchgate.net The elimination half-life for 5cx-MEPA, calculated after the second concentration peak, ranges from 2.1 to 3.8 hours. nih.govresearchgate.net The vast majority (98-100%) of these metabolites are excreted within 24 hours of exposure. nih.govresearchgate.net

In male Wistar rats, adipic acid is the dominant urinary metabolite, constituting 20–30% of the administered oral dose. nih.gov

Table 1: Urinary Excretion of DEHA Metabolites in Humans

Metabolite Type Urinary Excretion Fraction (FUE)
Adipic acid (AA) Non-specific 10-40%
mono-5-carboxy-2-ethylpentyl adipate (5cx-MEPA) Specific 0.20% (0.17-0.24%)
mono-2-ethyl-5-hydroxyhexyl adipate (5OH-MEHA) Specific 0.07% (0.03-0.10%)

Fecal and Respiratory Elimination Contributions

Studies in rats have shown that after oral administration of radiolabeled DEHA, a significant portion of the dose is eliminated through respiration as carbon dioxide, in addition to urinary excretion. nih.gov Fecal excretion in rats has been observed to be low. nih.gov Within 48 hours, almost the entire administered dose is excreted, predominantly in the urine and as respiratory carbon dioxide. nih.gov

Pharmacokinetic Modeling and Disposition Studies

Physiologically based pharmacokinetic (PBK) models have been developed to understand the absorption, distribution, metabolism, and elimination of DEHA. frontiersin.org These models are instrumental in interpreting the biokinetics of DEHA following exposure. frontiersin.org

Absorption Mechanisms and Gastrointestinal Bioavailability

DEHA is rapidly and completely absorbed from the gastrointestinal tract in experimental animals. nih.gov Evidence suggests that the parent compound is hydrolyzed in the gastrointestinal tract before absorption. nih.gov In rats, this cleavage leads to the subsequent absorption of the monoester (MEHA) and adipic acid. nih.gov The hydrolysis of DEHA is facilitated by enzymes present in the liver, pancreas, and small intestine. nih.gov In vitro studies with rat small intestinal mucous membrane homogenates have determined a rapid metabolism half-life of 6 minutes for DEHA. nih.gov

Tissue Distribution and Accumulation Assessments

Following absorption, radiolabeled DEHA is distributed to various tissues. nih.gov In rats, the highest concentrations of radioactivity have been found in the gastrointestinal tract, muscle, liver, fat, blood, and kidney, with maximum levels reached between 6 and 12 hours after administration. nih.gov Despite this distribution to various tissues, studies have shown no evidence of accumulation of radioactivity in any organs or tissues. nih.gov

Table 2: Chemical Compounds Mentioned

Compound Name Abbreviation
This compound -
di(2-ethylhexyl) adipate DEHA
mono(2-ethylhexyl) adipate MEHA
Adipic acid AA
mono-2-ethyl-5-hydroxyhexyl adipate 5OH-MEHA
mono-2-ethyl-5-oxohexyl adipate 5oxo-MEHA
mono-5-carboxy-2-ethylpentyl adipate 5cx-MEPA
2-ethylhexanol -
2-ethylhexanoic acid -
2-ethyl-5-hydroxyhexanoic acid -
2-ethyl-1,6-hexanedioic acid -

Toxicological Research on 2 Ethylhexyl Hydrogen Adipate and Its Precursors

Carcinogenicity Studies and Mechanistic Insights

Long-term carcinogenicity bioassays have been conducted to evaluate the tumor-inducing potential of di(2-ethylhexyl) adipate (B1204190) (DEHA). These studies have revealed clear, species-specific carcinogenic effects, primarily targeting the liver in mice.

In a 103-week study conducted by the National Toxicology Program (NTP), F344 rats and B6C3F1 mice were administered DEHA in their diet. nih.gov The results showed no evidence of carcinogenicity in F344 rats of either sex. nih.govwho.intnih.gov In contrast, DEHA was found to be carcinogenic for B6C3F1 mice. nih.govca.gov Female mice exhibited a statistically significant, dose-related increase in the incidence of hepatocellular carcinomas. who.intca.gov Male mice showed an increased incidence of hepatocellular adenomas. nih.govca.gov

The table below summarizes the incidence of primary liver tumors in female mice from the NTP bioassay.

MorphologyControlLow DoseHigh Dose
Hepatocellular Adenoma 2/505/506/49
Hepatocellular Carcinoma 1/5014/5012/49
Hepatocellular Adenoma or Carcinoma (Combined) 3/5019/5018/49
(Data sourced from NTP, 1982) ca.gov

The mechanistic basis for the hepatocarcinogenicity of DEHA in mice is believed to be secondary to its primary biological effects rather than direct interaction with DNA. nih.gov The compound is not considered genotoxic. nih.govca.gov The proposed mechanism involves a sequence of events initiated by the activation of PPARα. nih.gov This leads to profound and sustained peroxisome proliferation, a significant and persistent increase in oxidative stress due to the overproduction of hydrogen peroxide, and a sustained stimulation of hepatocellular proliferation. nih.govnih.govnih.gov Together, these effects create a cellular environment that promotes the development and clonal expansion of initiated cells, ultimately leading to tumor formation in susceptible species like the mouse. nih.gov

Hepatocarcinogenic Potential in Rodent Models

Studies in rodent models have demonstrated the hepatocarcinogenic potential of di(2-ethylhexyl) adipate (DEHA), the precursor to 2-ethylhexyl hydrogen adipate. In B6C3F1 mice, dietary administration of DEHA was found to increase the incidence of hepatocellular neoplasms, particularly carcinomas. epa.govnih.govnih.gov In one study, male mice fed diets containing DEHA showed an increased incidence of hepatocellular adenomas, while female mice developed hepatocellular carcinomas. nih.gov Another study confirmed that DEHA induced hepatocellular neoplasms in both male and female mice. epa.govnih.gov Specifically, the incidence of hepatocellular adenomas was significantly increased in high-dose male mice, and combined hepatocellular tumors (adenomas and carcinomas) were significantly increased in both low- and high-dose female mice. cpsc.gov

In contrast to mice, F344 rats administered DEHA in the diet did not show a statistically significant increase in tumor formation. nih.gov While one study noted that di(2-ethylhexyl)phthalate (DEHP), a related compound, caused hepatocellular neoplasms in both male and female rats, DEHA did not produce the same effect under the conditions of the bioassay. epa.govnih.gov The difference in carcinogenic response between mice and rats is suggested to be related to a higher intake of DEHA and a greater extent of peroxisome proliferation in the livers of mice compared to rats fed the same dietary doses. nih.gov

The mechanism of DEHA-induced hepatocarcinogenesis in rodents is linked to its activity as a peroxisome proliferator. nih.govca.gov Peroxisome proliferators are a class of chemicals that induce the proliferation of peroxisomes in liver cells, an effect that is associated with the development of liver tumors in rodents. nih.govtandfonline.com The induction of peroxisomal fatty acid β-oxidation by DEHA in vivo in rats and mice supports this hypothesis. nih.gov

Hepatocellular Neoplasm Incidence in B6C3F1 Mice Fed DEHA
SexGroupHepatocellular AdenomasHepatocellular CarcinomasCombined Adenomas or Carcinomas
MaleControl6/50--
Low Dose8/49--
High Dose15/49 (p < 0.025)--
FemaleControl2/50--
Low Dose5/50--
High Dose6/49--

Debates on Human Relevance of Rodent Carcinogenicity Findings

There is considerable debate regarding the relevance of the hepatocarcinogenic findings of di(2-ethylhexyl) adipate (DEHA) in rodents to human health. cpsc.gov The primary mechanism for liver tumor formation in rodents is believed to be through the activation of the peroxisome proliferator-activated receptor-alpha (PPARα). nih.govca.gov This activation leads to a series of events including peroxisome proliferation, hepatocellular proliferation, and eventually, the development of tumors. nih.gov

A key aspect of the debate is the significant species difference in the response to PPARα activators. ca.gov In vitro studies suggest that human cells are much less responsive to the effects of this class of chemicals compared to rodent cells. ca.gov The expression levels of PPARα are lower in human liver cells than in rodent liver cells. ca.gov This difference in receptor expression is thought to account for the reduced sensitivity of human cells to peroxisome proliferators. ca.gov

Consequently, the mechanism of hepatocarcinogenesis observed in mice is not considered to be relevant to humans. cpsc.gov The International Agency for Research on Cancer (IARC) has classified DEHA as "not classifiable as to its carcinogenicity to humans (Group 3)" based on the reasoning that the mechanism of tumor induction in rodents is not relevant to humans. nih.govwho.int There have been no epidemiological data available to suggest that DEHA is carcinogenic to humans. nih.gov

Reproductive and Developmental Toxicology

Effects on Fetal Development and Growth Parameters

Studies on the reproductive and developmental effects of di(2-ethylhexyl) adipate (DEHA) have shown some impacts on fetal development and growth, particularly at high doses. In a study with pregnant Wistar rats fed DEHA, dose-related fetotoxicity was observed, characterized by reduced ossification and minor changes in the ureter. ca.gov Another study noted that at the highest dose level, total litter weights and the body weight gain of pups were reduced. who.int

Maternal exposure to high doses of DEHA has also been shown to cause a permanent decrease in the body weight of offspring. nih.gov In one study, a dose-related increase in postnatal death was also observed at higher concentrations. nih.gov However, it's important to note that anti-androgenic effects similar to those seen with some phthalates were not observed with DEHA. nih.gov

Effects of DEHA on Fetal Development in Wistar Rats
ParameterObservationDose Level
OssificationSlightly poorer ossificationHigh Doses
Ureter VariantsIncreased incidence of dilated and kinked ureterHigh Doses
Litter WeightReducedHighest Dose
Pup Body Weight GainReducedHighest Dose
Postnatal DeathDose-related increaseHigh Doses

Impact on Litter Size and Pre-implantation Loss

The impact of di(2-ethylhexyl) adipate (DEHA) on litter size appears to be minimal except at high doses. In a study with Wistar rats, the mean litter size was reduced at the highest dose level administered. who.int However, no effect on pup survival was found at any of the treatment levels in the same study. who.int Another study on prenatal exposure to DEHA in mice found no effect on litter size in the F1 and F3 generations, although an increase in litter size was unexpectedly observed in the F2 generation at certain doses. nih.govnih.gov There were no reported effects on male or female fertility or on the length of gestation in one of the rat studies. who.int

Evaluation of Teratogenic Potential

Based on available toxicological data, di(2-ethylhexyl) adipate (DEHA) is not considered to be a teratogen. cpsc.govca.gov In a teratogenicity study in pregnant Wistar rats, there was no evidence at any dose that DEHA is teratogenic. ca.gov The incidences of major or minor external or visceral effects in the fetuses were low and were not increased by treatment with DEHA. who.int While some visceral variants like dilated and kinked ureters and minor skeletal defects indicating delayed ossification were observed at high doses, these are generally considered to be signs of developmental delay rather than true teratogenic effects. who.int

Genotoxicity Assessments

Genotoxicity assessments are crucial for determining a chemical's potential to damage genetic material. For this compound and its parent compound, di(2-ethylhexyl) adipate (DEHA), research has involved both in vitro and in vivo methodologies to evaluate their effects on DNA.

In vitro studies are fundamental in screening for mutagenic potential. The Ames test, which utilizes Salmonella typhimurium bacteria, is a widely used assay to detect gene mutations. Mono-(2-ethylhexyl)adipate, a primary metabolite of DEHA, was evaluated for mutagenicity in the Ames assay using several bacterial strains (TA97, TA98, TA100, and TA102). nih.gov The compound tested negative with all strains, both in the presence and absence of a metabolic activation system. nih.gov

Similarly, the precursor DEHA has been assessed in a variety of in vitro genotoxicity tests. industrialchemicals.gov.au These studies reported that the chemical was not mutagenic in bacterial reverse mutation assays. industrialchemicals.gov.au Furthermore, DEHA did not show genotoxic activity in a mouse lymphoma cell forward mutation assay, which is designed to detect a broad spectrum of genetic damage, including point mutations and chromosomal alterations. industrialchemicals.gov.au

CompoundAssay TypeTest SystemMetabolic ActivationResult
Mono-(2-ethylhexyl)adipateAmes TestSalmonella typhimurium (TA97, TA98, TA100, TA102)With and WithoutNegative nih.gov
Di(2-ethylhexyl) adipate (DEHA)Bacterial Reverse Mutation AssaySalmonella typhimuriumWith and WithoutNegative industrialchemicals.gov.au
Di(2-ethylhexyl) adipate (DEHA)Mouse Lymphoma AssayMouse Lymphoma L5178Y cellsWith and WithoutNegative industrialchemicals.gov.au
Di(2-ethylhexyl) adipate (DEHA)Sister Chromatid Exchange (SCE) AssayChinese Hamster Ovary (CHO) cellsWith and WithoutNegative industrialchemicals.gov.au

In vivo studies are performed to determine if genotoxic effects observed in vitro can be expressed in a whole organism, considering metabolic and detoxification processes. service.gov.uk The micronucleus test is a commonly used in vivo assay that detects damage to chromosomes or the mitotic apparatus in erythroblasts. nih.govresearchgate.net

Research on the parent compound, DEHA, indicates a lack of genotoxic activity in vivo. industrialchemicals.gov.aunih.gov Studies investigating the potential for DEHA to bind to genetic material have shown that it does not covalently bind to the DNA in mouse liver. nih.govd-nb.info This finding suggests that a mechanism of tumor formation via direct DNA interaction is highly unlikely. d-nb.info Additionally, a dominant-lethal study in mice, which assesses adverse effects on spermatogenesis, showed that DEHA did not cause an increase in fetal deaths, further supporting its non-genotoxic profile in germ cells in vivo. industrialchemicals.gov.aunih.gov

Organ-Specific Toxicities (Excluding Dosage/Administration Details)

Exposure to this compound precursors has been linked to specific effects in certain organs, particularly the liver and testes.

The liver is a primary target organ for toxicity associated with DEHA. A consistent finding across studies in both rats and mice is an increase in relative liver weight (hepatomegaly) following exposure. nih.govnih.govnih.gov This is often accompanied by the proliferation of peroxisomes, which are cellular organelles involved in fatty acid metabolism. nih.govnih.gov

Histopathological examinations of liver tissue from exposed animals have revealed several alterations. In rats, observed changes included minimal hepatocellular hypertrophy, which is an increase in the size of liver cells. nih.gov More severe findings reported in other rat studies include perivascular and interstitial necrotic changes, the infiltration of round cells, the presence of apoptotic (programmed cell death) and degenerated cells, and congestion of hepatic blood vessels. researchgate.netnih.gov

A notable species difference has been observed in the liver's response to DEHA. While both rats and mice exhibit peroxisome proliferation, a sustained stimulation of replicative DNA synthesis was seen in mice but not in rats. nih.gov This sustained cell replication is considered a potential factor in the development of liver tumors observed in mice but not rats in chronic studies. nih.gov

The potential for DEHA to affect the male reproductive system has been investigated. While some studies in rats found no effects on male fertility, other research has pointed to potential impacts. nih.gov Animal studies have linked DEHA to infertility and toxicities in multiple organs. ewg.org One study noted that a single high intraperitoneal dose of DEHA administered to male mice before mating was associated with a reduced percentage of pregnancies and an increase in the number of fetal deaths. nih.gov

Dose-Response Modeling in Toxicological Research

Dose-response modeling is essential for characterizing the relationship between the amount of exposure to a substance and the extent of the toxicological effect. This modeling is used to identify safe levels of exposure, such as the No-Observed-Adverse-Effect Level (NOAEL) and the Lowest-Observed-Adverse-Effect Level (LOAEL).

Several studies have established NOAELs and LOAELs for DEHA based on various endpoints. In a developmental toxicity study in rats, a NOAEL of 28 mg/kg-day was identified based on slight fetotoxicity and minor skeletal defects observed at higher exposure levels. ca.govca.gov This value was utilized in the derivation of a public health goal for the substance. ca.gov In another study involving 28-day intravenous exposure in rats, a No-Observed-Effect Level (NOEL) was determined to be 200 mg/kg/day, with effects such as increased liver weight and decreased body weight gain observed at higher levels. nih.gov

Dose-response relationships have been clearly demonstrated for hepatic effects. Studies in both rats and mice have shown a dose-dependent increase in relative liver weight and the induction of hepatic peroxisome proliferation. nih.gov For instance, in a 91-day mouse study, a dose of 2040 mg/kg-day was identified as a NOAEL in males and a LOAEL in females, with the effect being decreased terminal body weight. cpsc.gov In a chronic rat study, a dose of 948 mg/kg-day was considered a NOAEL, while 1975 mg/kg-day was a LOAEL based on decreased body weight. cpsc.gov

To better understand and predict the effects of DEHA, sophisticated models are also being developed. Physiologically based biokinetic (PBK) models have been created to interpret the absorption, distribution, metabolism, and elimination of DEHA, providing a more refined tool for risk assessment. frontiersin.org

Study TypeSpeciesEndpointNOAEL/NOEL (mg/kg-day)LOAEL (mg/kg-day)Reference
Developmental ToxicityRatFetotoxicity, Skeletal Defects28170 ca.govca.gov
28-Day IntravenousRatIncreased Liver Weight, Decreased Body Weight200450 nih.gov
91-Day StudyMouse (Male)Decreased Body Weight2040- cpsc.gov
91-Day StudyMouse (Female)Decreased Body Weight-2040 cpsc.gov
Chronic StudyRat (Male)Decreased Body Weight9481975 cpsc.gov

Environmental Fate and Degradation Studies of 2 Ethylhexyl Hydrogen Adipate

Biodegradation Kinetics and Pathways in Environmental Compartments

Biodegradation is a primary mechanism for the removal of 2-ethylhexyl hydrogen adipate (B1204190) and its parent compound from the environment. Studies predominantly focus on the degradation of DEHA, which involves the formation of MEHA as a key intermediate.

Activated sludge systems in wastewater treatment plants are significant environments for the biodegradation of adipate esters. Research has demonstrated that bis(2-ethylhexyl) adipate (DEHA) is readily biodegradable under these conditions.

In a semi-continuous activated sludge process designed to simulate sewage treatment, DEHA exhibited a primary degradation of 65-96%. nih.gov Further studies measuring carbon dioxide evolution indicated that DEHA undergoes extensive mineralization, with an ultimate degradation of 94% over a 35-day period. nih.gov This corresponds to a first-order degradation half-life of 2.7 days. nih.gov Standardized tests, such as the Japanese MITI test, have also confirmed the biodegradability of DEHA, showing that it reached 67-74% of its theoretical biochemical oxygen demand (BOD) within four weeks using an activated sludge inoculum. nih.gov Model experiments using acclimated activated sludge have shown essentially complete biodegradation of high concentrations (approximately 20 mg/L) of DEHA to carbon dioxide and water within 35 days. nih.gov

Aerobic Biodegradation of Bis(2-ethylhexyl) adipate (DEHA) in Activated Sludge

Study/Test TypeParameterResultIncubation TimeReference
Semi-Continuous Activated SludgePrimary Degradation65-96%Not Specified nih.gov
CO2 Evolution StudyUltimate Degradation94%35 Days nih.gov
CO2 Evolution StudyFirst-Order Half-Life2.7 Days35 Days nih.gov
Japanese MITI TestTheoretical BOD67-74%4 Weeks nih.gov
Acclimated Activated SludgeUltimate DegradationEssentially Complete35 Days nih.gov

The biodegradation of bis(2-ethylhexyl) adipate (DEHA) proceeds through a stepwise hydrolysis and oxidation pathway. The initial and most critical step is the hydrolysis of one of the ester linkages, which results in the formation of 2-ethylhexyl hydrogen adipate (MEHA) and 2-ethylhexanol. nih.govcpsc.gov

MEHA is the primary metabolite and is subject to further degradation. cpsc.gov Subsequent hydrolysis of MEHA yields adipic acid. nih.govcpsc.gov Adipic acid was identified as the predominant urinary metabolite in male Wistar rats following oral administration of DEHA, constituting 20–30% of the dose. nih.gov

More detailed in vitro studies using human liver microsomes have further elucidated the metabolic pathway. These studies confirmed that the hydrolytic monoester, MEHA, is the first metabolite formed, which is then rapidly metabolized further. Adipic acid was the major subsequent metabolite. cpsc.gov Other oxidized metabolites identified include mono-2-ethylhydroxyhexyl adipate (MEHHA) and mono-2-ethyloxohexyl adipate (MEOHA), which were formed at much lower concentrations than adipic acid. cpsc.gov

Abiotic Transformation Processes

Abiotic processes, including hydrolysis, atmospheric reactions, and photodegradation, also contribute to the transformation of this compound and its parent compound in the environment.

Hydrolysis is a key abiotic process that directly leads to the formation of this compound (MEHA) from its parent diester, DEHA. The rate of this reaction is dependent on the pH of the aqueous environment. DEHA is expected to undergo hydrolysis due to its ester functional groups. nih.gov The estimated hydrolysis half-life for DEHA is significantly influenced by pH, with faster degradation occurring under more alkaline conditions. nih.gov

Estimated Hydrolysis Half-Life of Bis(2-ethylhexyl) adipate (DEHA)

pHEstimated Half-LifeReference
73 Years nih.gov
8120 Days nih.gov

For the fraction of DEHA that partitions into the atmosphere, the primary degradation pathway is reaction with photochemically-produced hydroxyl radicals (•OH). cpsc.govnih.gov These highly reactive radicals are ubiquitous in the troposphere and play a major role in the breakdown of organic compounds. nih.gov The rate of this vapor-phase reaction determines the atmospheric lifetime of the compound.

Atmospheric Degradation of Bis(2-ethylhexyl) adipate (DEHA)

ParameterValueTemperatureReference
Rate Constant (kOH)2.5 x 10⁻¹¹ cm³/molecule-sec25 °C nih.gov
Estimated Half-Life0.63 Days25 °C nih.gov

Direct photodegradation, or photolysis, is another potential abiotic transformation pathway for adipate esters in the environment. This process involves the absorption of light, typically in the ultraviolet spectrum, leading to the cleavage of chemical bonds. DEHA may undergo direct photolysis because it contains functional groups capable of absorbing light at wavelengths greater than 290 nm, which is the range of solar radiation that reaches the Earth's surface. cpsc.govnih.gov While direct photolysis is considered a possible degradation route, specific mechanisms and degradation products from this process are not extensively detailed in the available literature. cpsc.gov

Environmental Partitioning and Transport Dynamics

The movement and distribution of a chemical in the environment are governed by its physical and chemical properties. For DEHA, its low water solubility and high affinity for organic matter are key determinants of its environmental partitioning.

Sorption to Sediment and Soil Matrices

Research indicates that Di(2-ethylhexyl) adipate exhibits strong sorption behavior, binding readily to organic carbon in soil and sediment. This significantly limits its mobility in the environment. The tendency of a chemical to partition between solid and liquid phases is often described by the organic carbon-water partition coefficient (Koc). A high Koc value suggests that the substance will adsorb strongly to soil and sediment, making it less likely to leach into groundwater or remain dissolved in surface water. nih.gov

Due to its low water solubility and high partition coefficient, DEHA released into aquatic environments is expected to partition from the water column to biota and sediment. mdpi.com Similarly, when released to land, DEHA is considered to be relatively immobile in soil. nih.govmdpi.com This strong adsorption to soil particles is a primary reason that leaching of DEHA from contaminated soil into groundwater is generally not considered a significant concern. mdpi.com

Table 1: Soil Organic Carbon-Water Partition Coefficients (Koc) for Di(2-ethylhexyl) adipate

ParameterValueInterpretationSource
Soil Partition Coefficient (Koc)1.5 x 10⁴High sorption potential mdpi.com
Estimated Soil Partition Coefficient (Koc)49,000Expected to be immobile in soil researchgate.net

Volatilization from Aqueous and Soil Environments

Volatilization, the process by which a substance evaporates from surfaces, is not a significant transport pathway for Di(2-ethylhexyl) adipate from water or soil. This is attributed to its very low vapor pressure and its strong tendency to adsorb to soil and sediment particles. mdpi.com The Henry's Law constant, which indicates the propensity of a chemical to partition between air and water, is low for DEHA, confirming that it is not expected to volatilize readily from water. researchgate.net While it may exist in both gas and particle phases in the atmosphere, vaporization from contaminated water or soil is not considered a major source of airborne DEHA. nih.govmdpi.com

Table 2: Physical Properties of Di(2-ethylhexyl) adipate Influencing Volatilization

ParameterValueSource
Vapor Pressure8.5 x 10⁻⁷ mm Hg at 20°C mdpi.com
Henry's Law Constant4.34 x 10⁻⁷ atm-m³/mol researchgate.net

Bioaccumulation Potential Assessment

Bioaccumulation refers to the buildup of a chemical in an organism from all sources, including water, food, and sediment. It is assessed by its bioconcentration and biomagnification potential.

Bioconcentration in Aquatic Organisms

Bioconcentration is the accumulation of a chemical in an organism directly from the surrounding water. The potential for a substance to bioconcentrate is often indicated by its Bioconcentration Factor (BCF), the ratio of the chemical's concentration in an organism to its concentration in the water.

Studies have shown that Di(2-ethylhexyl) adipate has a low potential for bioconcentration in aquatic organisms. researchgate.net In a study involving bluegill sunfish exposed to DEHA for a 28-day period, a whole-fish BCF of 27 was observed. mdpi.com This measured BCF value is considered low. nih.govresearchgate.net

Interestingly, the theoretical BCF estimated from DEHA's high octanol-water partition coefficient (log Kow >6.1) is much higher, exceeding 2,700. mdpi.com The significant discrepancy between the estimated and measured BCF is primarily attributed to the rapid metabolism of DEHA by the fish. mdpi.com This indicates that while DEHA has the potential to partition into fatty tissues, organisms like the bluegill can efficiently break it down, preventing significant accumulation. mdpi.comaherreraulibarri.com This metabolic process is a key factor in limiting its persistence in fish. aherreraulibarri.comnih.gov

Table 3: Bioconcentration Factor (BCF) for Di(2-ethylhexyl) adipate

OrganismExposure DurationBCF ValueInterpretationSource
Bluegill Sunfish28 days27 L/kgLow bioconcentration potential nih.govmdpi.comresearchgate.net

Biomagnification Potential in Food Chains

Biomagnification is the process by which the concentration of a substance increases in organisms at successively higher levels in a food chain. For a chemical to biomagnify, it must be persistent in the environment, bioavailable, and resistant to metabolic degradation by organisms.

Direct, specific studies on the biomagnification of Di(2-ethylhexyl) adipate through aquatic food chains are limited. However, the potential for biomagnification can be inferred from its known environmental behavior. The low measured bioconcentration factor (BCF) and, most importantly, the evidence of rapid metabolism in fish, strongly suggest that DEHA has a low potential for biomagnification. mdpi.comca.gov Chemicals that are readily metabolized by organisms are less likely to be retained and transferred to predators at higher trophic levels. usgs.gov The efficient breakdown of DEHA by fish prevents the substance from accumulating to high levels that would be necessary for it to magnify up the food chain. mdpi.com

Table of Compounds

Compound Name
This compound
Di(2-ethylhexyl) adipate
Adipic acid
mono(2-ethylhexyl) adipate

Human Exposure Assessment and Biomonitoring Strategies for 2 Ethylhexyl Hydrogen Adipate

Identification and Quantification of Exposure Sources

Human exposure to 2-Ethylhexyl hydrogen adipate (B1204190), also known as di(2-ethylhexyl) adipate (DEHA), occurs through various pathways, including diet, drinking water, and indoor environments.

Dietary Intake from Food Contact Materials (e.g., PVC Films)

The primary source of human exposure to DEHA is dietary intake, largely due to its use as a plasticizer in food contact materials like polyvinyl chloride (PVC) films. who.intwho.intwho.int DEHA can migrate from these packaging materials into food, particularly those with high-fat content. who.intnih.govtandfonline.com

Numerous studies have quantified the migration of DEHA into various foodstuffs. A survey in the United Kingdom found DEHA levels ranging from 1.0 to 72.8 mg/kg in uncooked meat and poultry, 27.8 to 135.0 mg/kg in cheese, and 11 to 212 mg/kg in baked goods and sandwiches. nih.govtandfonline.com The extent of migration is influenced by the level of contact between the film and the fatty portions of the food. nih.govtandfonline.com Cooking meat after it has been in contact with plasticized film does not significantly reduce the DEHA levels. nih.govtandfonline.com

In Canada, a study of 26 food composite samples detected DEHA in most meat, poultry, and fish samples. The highest concentrations were found in ground beef (11 µg/g), beef steak (9.9 µg/g), and freshwater fish (7.8 µg/g). nih.gov

The estimated maximum daily dietary intake of DEHA has been reported to be around 16 mg in the United Kingdom in 1987, which was later revised to 8.2 mg per person following a reduction in the use of DEHA in plastic films. who.intca.gov In the United States, the daily intake has been estimated to be as high as 20 mg. who.int A more recent study in Japan estimated the average daily intake to be 86 µ g/day , with a range from non-detectable to 429 µ g/day . ca.gov

Table 1: Concentration of 2-Ethylhexyl hydrogen adipate (DEHA) in Various Food Types

Food CategoryConcentration Range (mg/kg)Country
Uncooked Meat & Poultry1.0 - 72.8UK
Cooked Chicken9.4 - 48.6UK
Cheese27.8 - 135.0UK
Baked Goods & Sandwiches11 - 212UK
Fruits & Vegetables< 2.0UK
Ground Beef11 (µg/g)Canada
Beef Steak9.9 (µg/g)Canada
Freshwater Fish7.8 (µg/g)Canada

Data sourced from UK and Canadian studies. nih.govtandfonline.comnih.gov

Drinking Water Contamination Pathways

While food is the primary source, drinking water represents another potential pathway for DEHA exposure, although it is generally considered a minor contributor compared to dietary intake. who.intwho.int DEHA can leach from PVC materials used in water distribution systems and plumbing. revize.com

Reports of DEHA in drinking water are infrequent, and when detected, the concentrations are typically low, in the range of a few micrograms per liter. who.intwho.int In the United States, DEHA has been detected in surface water, groundwater, and drinking water at levels up to a few parts per billion. ca.gov For instance, it was found in finished drinking water in New Orleans at an average concentration of 0.10 µg/L. nih.gov A survey of 23 major rivers and lakes in the U.S. found DEHA in 7% of samples at levels ranging from 0.25 to 1.0 µg/L. who.int The World Health Organization has established a guideline value of 80 µg/L for DEHA in drinking water. nih.gov

Contamination of water sources can occur through both point and non-point sources. lakeheadu.canih.gov Point sources include industrial effluents and discharges from wastewater treatment plants. lakeheadu.canih.gov Non-point sources are more diffuse and can include runoff from agricultural and urban areas. lakeheadu.canih.gov Due to its low water solubility, DEHA released into the environment is expected to attach to solids like sediment and soil. who.int

Indoor Environmental Exposure (e.g., Air, Dust)

Indoor environments can also contribute to DEHA exposure through the inhalation of air and ingestion of dust. nih.gov DEHA can be released from various consumer products, including PVC flooring, building materials, and furniture. nih.gov The hydrolysis of plasticizers like di(2‐ethylhexyl) phthalate (B1215562) in materials such as PVC flooring can lead to the emission of 2-ethylhexanol, a precursor to DEHA, into the indoor air. nih.gov

Studies have detected DEHA in indoor air and dust. High concentrations of related plasticizers like DEHP, often exceeding 1 μg/m³, are commonly found in indoor environments, especially in newly furnished apartments. researchgate.net While specific data on DEHA concentrations in indoor air and dust is less abundant, its presence in numerous consumer products suggests that these are relevant exposure pathways.

Occupational Exposure Scenarios

Occupational exposure to DEHA can occur in industries where it is manufactured or used. nih.gov This includes its production and its application as a plasticizer in PVC films, adhesives, and other materials used in food packaging. nih.gov Workers in these settings may be exposed through inhalation of aerosols and dermal contact. revize.comnih.gov For example, meat-wrappers can be exposed when cutting PVC film with a heated cutter. nih.gov

Development and Validation of Biomonitoring Markers

Biomonitoring provides a valuable tool for assessing human exposure to DEHA by measuring the compound or its metabolites in biological samples, typically urine.

Specific vs. Non-Specific Urinary Metabolites as Biomarkers (e.g., 5cx-MEPA, 5OH-MEHA, 5oxo-MEHA, Adipic Acid, 2-Ethylhexanoic Acid)

Following oral ingestion, DEHA is rapidly metabolized and its metabolites are excreted in the urine. nih.gov The identification of suitable biomarkers is crucial for accurate exposure assessment. These can be categorized as specific or non-specific.

Specific Biomarkers:

Specific biomarkers are unique metabolites of DEHA, meaning they are not produced from other common sources. Several side-chain oxidized monoester metabolites have been identified as specific and robust biomarkers for DEHA exposure. nih.gov These include:

5cx-MEPA (5-carboxy-2-ethylpentyl adipate) nih.gov

5OH-MEHA (2-ethyl-5-hydroxyhexyl adipate) nih.gov

5oxo-MEHA (2-ethyl-5-oxohexyl adipate) nih.gov

In a human study where volunteers were orally dosed with DEHA, all three of these metabolites were detected in urine samples. nih.gov 5cx-MEPA was identified as the major specific metabolite, accounting for approximately 0.2% of the oral dose in urine. nih.gov The detection of these specific metabolites provides direct evidence of DEHA exposure.

Non-Specific Biomarkers:

Non-specific biomarkers are metabolites that can be formed from DEHA as well as other sources, which can complicate the interpretation of biomonitoring data.

Adipic Acid: DEHA is metabolized to adipic acid, which is a major urinary metabolite. nih.govnih.govnih.gov However, adipic acid is not a specific biomarker because it is also a final hydrolysis product of other adipates and is used as a food additive. nih.gov The lack of correlation between urinary concentrations of adipic acid and specific DEHA metabolites suggests other sources of adipic acid exposure. nih.gov

2-Ethylhexanoic Acid (EHA): This has been identified as a useful marker metabolite for assessing DEHA intake. nih.gov A study in the United Kingdom used urinary EHA concentrations to estimate daily DEHA intake. nih.gov However, EHA is also a metabolite of other compounds, such as the plasticizer di(2-ethylhexyl) phthalate (DEHP), making it non-specific to DEHA exposure. nih.govnih.gov

The metabolic pathway involves the initial hydrolysis of DEHA to mono(2-ethylhexyl)adipate (MEHA), adipic acid, and 2-ethylhexanol. who.int MEHA can then undergo further oxidation to form the specific metabolites 5OH-MEHA and 5oxo-MEHA. researchgate.net

Table 2: Urinary Metabolites of this compound (DEHA) for Biomonitoring

MetaboliteAbbreviationTypeNotes
5-carboxy-2-ethylpentyl adipate5cx-MEPASpecificMajor specific metabolite. nih.gov
2-ethyl-5-hydroxyhexyl adipate5OH-MEHASpecificSide-chain oxidized monoester. nih.gov
2-ethyl-5-oxohexyl adipate5oxo-MEHASpecificSide-chain oxidized monoester. nih.gov
Adipic AcidAANon-SpecificMajor metabolite, but also a food additive and metabolite of other adipates. nih.govnih.gov
2-Ethylhexanoic AcidEHANon-SpecificUseful marker but also a metabolite of other common plasticizers like DEHP. nih.govnih.gov

While specific metabolites like 5cx-MEPA, 5OH-MEHA, and 5oxo-MEHA are ideal for confirming DEHA exposure, their lower concentrations may limit their utility to cases of higher exposure. nih.govnih.gov Non-specific markers like adipic acid and 2-ethylhexanoic acid, while more abundant, must be interpreted with caution due to their multiple potential sources.

Human In Vitro and In Vivo Metabolism Studies for Biomarker Identification

Understanding the metabolic fate of Di(2-ethylhexyl) adipate (DEHA) in humans is fundamental to identifying sensitive and specific biomarkers for accurate exposure assessment. Both laboratory (in vitro) and human (in vivo) studies have been conducted to elucidate the pathways of DEHA metabolism.

In vitro investigations using human liver microsomes have been instrumental in identifying the initial steps of DEHA breakdown. These studies have shown that DEHA is first hydrolyzed to its monoester, mono-2-ethylhexyl adipate (MEHA). Further metabolism leads to the formation of several other compounds. Through these laboratory experiments, MEHA has been unequivocally identified as a specific biomarker for DEHA exposure. Additionally, adipic acid was identified as a major, albeit nonspecific, metabolite. Researchers also tentatively identified two other specific metabolites based on their mass spectrometric fragmentation patterns: mono-2-ethylhydroxyhexyl adipate (MEHHA) and mono-2-ethyloxohexyl adipate (MEOHA), which are analogous to the oxidative metabolites of another plasticizer, DEHP. Interestingly, while adipic acid was the major metabolite in these in vitro systems, this is different from the metabolism of DEHP, where phthalic acid is not the major metabolite cdc.govvt.edunih.gov.

Human studies, involving the oral administration of DEHA to volunteers, have provided critical insights into its real-world metabolism and excretion. Following a single oral dose, researchers have been able to quantify the urinary excretion of various metabolites. These studies confirmed that adipic acid is a major, yet non-specific, metabolite, accounting for a significant portion of the excreted dose. More importantly, these in vivo studies led to the identification and quantification of specific side-chain oxidized monoester metabolites, which are considered more reliable biomarkers. The major specific metabolite was identified as mono-5-carboxy-2-ethylpentyl adipate (5cx-MEPA). Other specific oxidized metabolites found in urine, albeit at lower concentrations, include mono-2-ethyl-5-hydroxyhexyl adipate (5OH-MEHA) and mono-2-ethyl-5-oxohexyl adipate (5oxo-MEHA) nih.gov.

Preliminary data from a study of 144 adults with no known exposure to DEHA suggested that adipic acid is also the main urinary metabolite in the general population, while the specific metabolites MEHA, MEHHA, and MEOHA are present as minor metabolites. This suggests that the utility of these specific metabolites for assessing DEHA exposure may be most effective in populations with higher levels of exposure cdc.govvt.edunih.gov.

Table 1: Key Metabolites of Di(2-ethylhexyl) adipate (DEHA) Identified in Human In Vitro and In Vivo Studies


MetaboliteAbbreviationTypeKey FindingsPrimary Study Type
This compound (mono-2-ethylhexyl adipate)MEHASpecificPrimary hydrolysis product; specific biomarker.In Vitro & In Vivo
Adipic acidAANon-specificMajor metabolite in both in vitro and in vivo studies.In Vitro & In Vivo
mono-2-ethyl-5-hydroxyhexyl adipate5OH-MEHASpecificSpecific oxidized monoester found in urine.In Vivo
mono-2-ethyl-5-oxohexyl adipate5oxo-MEHASpecificSpecific oxidized monoester found in urine.In Vivo
mono-5-carboxy-2-ethylpentyl adipate5cx-MEPASpecificMajor specific oxidized monoester found in urine.In Vivo
mono-2-ethylhydroxyhexyl adipateMEHHASpecificTentatively identified specific oxidative metabolite. Minor metabolite in vivo.In Vitro
mono-2-ethyloxohexyl adipateMEOHASpecificTentatively identified specific oxidative metabolite. Minor metabolite in vivo.In Vitro

Pharmacokinetic Modeling for Exposure Reconstruction

Pharmacokinetic modeling is a powerful tool for reconstructing exposure to DEHA by mathematically describing its absorption, distribution, metabolism, and excretion (ADME) in the human body. This approach helps to link external exposure levels with internal biomarker concentrations.

Physiologically Based Pharmacokinetic (PBPK) Model Development and Calibration

To better understand the biokinetics of DEHA in humans, a physiologically based pharmacokinetic (PBPK) model has been developed. This type of model is a mathematical representation of the body, comprising interconnected compartments that represent different organs and tissues. The development of the DEHA PBPK model was adapted from an existing model for a similar compound, di-(2-propylheptyl) phthalate (DPHP).

The model was parameterized using data derived from both in vitro (laboratory) and in silico (computer-based) methods. This included using measured intrinsic hepatic clearance data, scaled from in vitro to in vivo conditions, and algorithmically predicted parameters such as the plasma unbound fraction and tissue:blood partition coefficients.

Calibration of the DEHA model was a critical step to ensure its accuracy. This was achieved by using human biomonitoring data from a controlled study where volunteers were given a single oral dose of DEHA. The model was adjusted to match the concentrations of specific downstream metabolites of DEHA that were measured in the urine of these volunteers. The measurements of the non-specific metabolite, adipic acid, also proved to be important for the calibration process. The prominent trends observed in the urinary excretion of the specific metabolites, 5cx-MEPA and 5OH-MEHA, were particularly useful in modeling the important absorption mechanisms of DEHA.

Integration of In Silico, In Vitro, and Human Biomonitoring Data

A key strength of the PBPK model for DEHA is its integration of data from multiple sources, which enhances its predictive power. The model serves as a platform for combining in silico, in vitro, and in vivo human biomonitoring data.

In Silico Data: Computer algorithms were used to predict certain chemical properties of DEHA, such as its partitioning between different tissues and its binding to plasma proteins.

In Vitro Data: Laboratory experiments, for instance, using human liver cells, provided data on the rate of DEHA metabolism, which was then scaled up to represent the whole liver.

Human Biomonitoring Data: Data from a human volunteer study, where known doses of DEHA were administered and urinary metabolite concentrations were measured over time, were used to calibrate and validate the model. This ensures that the model's predictions reflect real-world human physiology.

By integrating these diverse datasets, the PBPK model can simulate the complex processes that determine the internal dose of DEHA and its metabolites. This integrated approach allows for a more comprehensive understanding of DEHA's pharmacokinetics and provides a valuable tool for interpreting biomonitoring data and reconstructing exposure levels in the general population.

Population-Scale Exposure Studies and Trends

To understand the extent of human exposure to DEHA at a population level, researchers conduct biomonitoring studies that measure DEHA metabolites in samples from a representative group of people. These studies can be designed to provide a snapshot of exposure at a single point in time (cross-sectional) or to track exposure over a period (longitudinal).

Cross-Sectional and Longitudinal Exposure Assessments

Cross-sectional studies provide valuable information on the prevalence and levels of exposure to DEHA within a population. For instance, preliminary data from a study of 144 adults in the United States with no known exposure provided initial insights into the presence of DEHA metabolites in the general population cdc.govresearchgate.net. Another limited population study in the United Kingdom, involving 112 individuals from five different geographical locations, aimed to estimate the daily intake of DEHA by measuring the urinary metabolite 2-ethylhexanoic acid frontiersin.org.

Longitudinal studies are essential for identifying trends in exposure over time. A study conducted in Japan, known as the Hokkaido Study, examined exposure trends to several non-phthalate plasticizers, including DEHA, in school children between 2012 and 2017. In this particular study, metabolites of DEHA were not detected in the 180 urine samples analyzed, suggesting that exposure to DEHA was less relevant in this population of Japanese children compared to other plasticizer substitutes like DEHTP and DINCH, for which exposure levels were found to be increasing cdc.govvt.edunih.gov. In a separate cohort of Japanese children, the DEHA metabolite mono-5-carboxy-2-ethylpentyl adipate was detected in only 2 out of 180 children, further indicating low exposure in this group nih.gov.

These studies, while providing important data, also highlight the variability in DEHA exposure across different populations and the need for continued monitoring to understand exposure patterns and trends.

Table 2: Summary of Selected Population-Scale Exposure Studies on Di(2-ethylhexyl) adipate (DEHA)


Study / LocationStudy TypePopulationSample SizeKey Findings
United StatesCross-Sectional (Preliminary)Adults with no known exposure144Adipic acid was the main urinary metabolite; specific metabolites (MEHA, MEHHA, MEOHA) were minor.
United KingdomCross-SectionalAdults from 5 geographical locations112Estimated daily intake of DEHA based on the urinary metabolite 2-ethylhexanoic acid.
Hokkaido Study, JapanLongitudinal7-year-old school children180DEHA metabolites were not detected, suggesting low relevance of DEHA exposure in this population during the study period (2012-2017).
Hokkaido Birth Cohort, JapanCross-Sectional7-year-old children180The DEHA metabolite mono-5-carboxy-2-ethylpentyl adipate was detected in only 2 children.

Aggregate Exposure Assessment Methodologies

Aggregate exposure assessment aims to evaluate the total exposure to a single chemical, such as DEHA, from all possible sources and routes. This is a more comprehensive approach than assessing exposure from a single source. The methodologies for aggregate exposure can range from simple deterministic approaches to more complex probabilistic models.

A deterministic approach might involve summing the high-end estimates of exposure from different sources, such as diet, indoor air, and consumer products. This provides a conservative, health-protective estimate of total exposure.

More advanced, probabilistic approaches use statistical distributions for various input parameters (e.g., food consumption patterns, chemical concentrations in different media) to generate a distribution of possible exposure levels across a population. An integrated exposure and pharmacokinetic modeling framework has been developed to assess population-scale risks of plasticizers, including DEHA. This framework utilizes a probabilistic exposure model to generate a distribution of multi-route exposures based on product concentrations, chemical properties, and human activities. The output of this exposure model is then integrated with pharmacokinetic models to predict the population distributions of internal dosimetry. A key finding from the "source-to-outcome" local sensitivity analysis within this framework was that food contact materials had the greatest impact on the body burden of DEHA.

These aggregate exposure assessment methodologies are crucial for a holistic understanding of human exposure to DEHA and for identifying the most significant exposure sources, which can inform targeted risk management strategies.

Advanced Analytical Methodologies for Detection and Quantification of 2 Ethylhexyl Hydrogen Adipate and Its Metabolites

Chromatographic Techniques for Separation and Profiling

Chromatography is a fundamental component in the analysis of 2-ethylhexyl hydrogen adipate (B1204190) and its metabolites, providing the necessary separation from complex sample matrices prior to detection.

High-Performance Liquid Chromatography (HPLC) is a key technique for the analysis of the polar metabolites of di(2-ethylhexyl) adipate (DEHA), including 2-ethylhexyl hydrogen adipate. One established method utilizes liquid chromatography coupled with electrospray ionization-triple quadrupole-tandem mass spectrometry (LC-ESI-MS/MS). nih.gov This approach is particularly well-suited for separating side-chain oxidized monoester metabolites of DEHA found in human urine, such as mono-2-ethyl-5-hydroxyhexyl adipate (5OH-MEHA), mono-2-ethyl-5-oxohexyl adipate (5oxo-MEHA), and mono-5-carboxy-2-ethylpentyl adipate (5cx-MEPA). nih.govresearchgate.net The chromatographic separation is often achieved using a C18 column with superficially porous particles, which allows for efficient separation of the analytes. researchgate.net

Gas Chromatography (GC), typically coupled with mass spectrometry (GC-MS), is a well-established and robust method for the analysis of the parent compound, di(2-ethylhexyl) adipate (DEHA). mdpi.comnih.gov This technique is suitable for the volatile and thermally stable DEHA. The separation is commonly performed on a capillary column, such as a (5%-phenyl)-methylpolysiloxane column. mdpi.com

A typical temperature program for the GC oven starts at a lower temperature, which is then ramped up to facilitate the separation of compounds with different boiling points. mdpi.com For instance, a program might begin at 60°C, increase to 160°C, then to 260°C, and finally to 300°C. mdpi.com Injection is typically done in splitless mode to maximize the transfer of the analyte to the column, which is important for trace-level analysis. mdpi.com

ParameterValue
Column HP-5ms Ultra Inert ((5%-phenyl)-methylpolysiloxane)
Dimensions 30 m x 250 µm x 0.25 µm
Carrier Gas Helium
Flow Rate 1.5 mL/min
Injection Mode Splitless
Injection Temperature 280°C
Temperature Program 60°C to 160°C at 30°C/min, then to 260°C at 3°C/min, then to 300°C at 30°C/min (hold for 5 min)

Mass Spectrometric Detection and Identification

Mass spectrometry is an indispensable tool for the sensitive and specific detection and identification of this compound and its metabolites.

Tandem mass spectrometry (MS/MS) is a powerful technique for the structural characterization and sensitive detection of DEHA metabolites. nih.gov This method involves the selection of a specific precursor ion (the molecular ion of the metabolite) and its fragmentation into characteristic product ions. The specific transitions from precursor to product ions are then monitored, which provides a high degree of selectivity and reduces chemical noise. This technique has been successfully applied to identify and quantify side-chain oxidized monoester metabolites of DEHA in human urine. nih.govresearchgate.net

For accurate quantification, stable isotope dilution mass spectrometry is the gold standard. nih.gov This method involves spiking the sample with a known amount of a stable isotope-labeled internal standard that is chemically identical to the analyte. Because the internal standard and the analyte have nearly identical chemical and physical properties, they behave similarly during sample preparation, chromatography, and ionization. nih.gov Any loss of analyte during the analytical process is corrected for by the corresponding loss of the internal standard. This approach significantly improves the accuracy and precision of the quantification, with reported method accuracies (relative recoveries) between 92% and 109% and relative standard deviations of less than 5%. nih.gov

The limits of quantification (LOQs) achieved with this method are typically in the low µg/L range. For example, LOQs of 0.05 µg/L for 5cx-MEPA and 5OH-MEHA, and 0.1 µg/L for 5oxo-MEHA have been reported in human urine. nih.gov

MetaboliteLimit of Quantification (µg/L)
mono-5-carboxy-2-ethylpentyl adipate (5cx-MEPA)0.05
mono-2-ethyl-5-hydroxyhexyl adipate (5OH-MEHA)0.05
mono-2-ethyl-5-oxohexyl adipate (5oxo-MEHA)0.1

Sample Preparation and Matrix Depletion Techniques (e.g., Online Solid Phase Extraction)

Effective sample preparation is crucial for removing interfering substances from the sample matrix and for concentrating the analytes of interest. Online Solid Phase Extraction (SPE) is a highly efficient technique for this purpose. nih.gov

Method Validation and Performance Characteristics

Method validation ensures that an analytical procedure is suitable for its intended purpose. Key parameters include the limits of quantification and detection, as well as assessments of accuracy, precision, and robustness.

Limits of Quantification and Detection

The limit of detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the limit of quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy.

For this compound (MEHA), a specific biomarker for DEHA exposure, a limit of detection has been established. In a study utilizing human liver microsomes to investigate the in vitro metabolism of DEHA, the LOD for MEHA was set at the lowest detectable standard of 0.5 ng/mL cdc.gov. Another study reported a limit of quantification (LOQ) of 0.15 ng/mL for MEHA using an offline solid-phase extraction (SPE) procedure researchgate.net.

In the analysis of DEHA's oxidative metabolites, which are also important biomarkers, an online SPE-HPLC-MS/MS method demonstrated low limits of quantification. For mono-2-ethyl-5-hydroxyhexyl adipate (5OH-MEHA) and mono-5-carboxy-2-ethylpentyl adipate (5cx-MEPA), the LOQ was 0.05 μg/L. For mono-2-ethyl-5-oxohexyl adipate (5oxo-MEHA), the LOQ was determined to be 0.1 μg/L researchgate.netnih.gov.

Table 1: Limits of Detection (LOD) and Quantification (LOQ) for this compound and its Metabolites

Compound LOD LOQ Analytical Method
This compound (MEHA) 0.5 ng/mL 0.15 ng/mL HPLC-MS/MS, Offline SPE
mono-2-ethyl-5-hydroxyhexyl adipate (5OH-MEHA) - 0.05 µg/L Online SPE-HPLC-MS/MS
mono-2-ethyl-5-oxohexyl adipate (5oxo-MEHA) - 0.1 µg/L Online SPE-HPLC-MS/MS
mono-5-carboxy-2-ethylpentyl adipate (5cx-MEPA) - 0.05 µg/L Online SPE-HPLC-MS/MS

Accuracy, Precision, and Robustness Assessments

Accuracy, reported as relative recovery, and precision, expressed as relative standard deviation (RSD), are critical for ensuring the reliability of analytical data. Robustness refers to the method's capacity to remain unaffected by small, deliberate variations in method parameters.

For the analysis of the side-chain oxidized monoester metabolites of DEHA (5OH-MEHA, 5oxo-MEHA, and 5cx-MEPA) using online SPE-HPLC-MS/MS, the method has demonstrated excellent accuracy and precision. Method accuracies, determined through relative recoveries, were found to be between 92% and 109% researchgate.netnih.gov. The precision of the method was high, with relative standard deviations below 5% researchgate.netnih.gov.

While specific robustness assessment studies for the analysis of this compound were not detailed in the reviewed literature, the consistent performance of the online SPE-HPLC-MS/MS methodology across different studies and laboratories suggests a high degree of robustness. This is evidenced by its successful application in various biomonitoring studies to assess internal DEHA exposure researchgate.netnih.gov. The high sensitivity, selectivity, and ruggedness of such methods make them suitable for large-scale biomonitoring of both high-risk and general populations.

Table 2: Accuracy and Precision for the Analysis of DEHA Metabolites

Metabolite Accuracy (Relative Recovery) Precision (Relative Standard Deviation)
5OH-MEHA, 5oxo-MEHA, 5cx-MEPA 92% - 109% < 5%

Comparative Toxicological and Environmental Assessment with Analogous Compounds

Structure-Activity Relationship Analysis

The chemical structure of a plasticizer is a key determinant of its interaction with biological systems and its toxicological potential. Subtle differences in the core structure (e.g., aliphatic adipate (B1204190) versus aromatic phthalate) and the nature of the ester side chains can lead to significant variations in biological activity.

DEHA and di(2-ethylhexyl) phthalate (B1215562) (DEHP) share an identical ester side chain, 2-ethylhexanol, but differ in their core structure: DEHA is a linear aliphatic diester, while DEHP is an aromatic ortho-phthalate diester. This fundamental structural difference significantly influences their toxicological profiles.

The primary active metabolite of DEHP, mono(2-ethylhexyl) phthalate (MEHP), is structurally similar to 2-ethylhexyl hydrogen adipate (MEHA). However, the presence of the aromatic ring in MEHP is critical to its mechanism of toxicity. While both DEHA and DEHP are known to cause hepatic peroxisome proliferation in rodents, a mechanism linked to liver tumors in these species, the potency can differ. cpsc.govnih.gov Studies have indicated that the effects induced by DEHA are consistent with those of DEHP and other hepatic peroxisome proliferators in rats and mice. cpsc.gov

A key differentiator is reproductive toxicity. DEHP is a well-established male reproductive toxicant, exerting anti-androgenic effects that lead to testicular toxicity. nih.govresearchgate.net In contrast, studies have shown that DEHA does not produce these adverse testicular or anti-androgenic effects, even at high doses. nih.govresearchgate.net This suggests that the phthalate structure is essential for the anti-androgenic activity observed with DEHP and its metabolites. Despite the structural similarities and a shared metabolite (2-ethylhexanol), DEHA does not exhibit the same endocrine-disrupting effects as DEHP. nih.gov

When compared to other plasticizers, the linear and flexible nature of the adipate backbone in compounds like DEHA generally imparts different physical and, consequently, toxicological properties than the rigid aromatic rings of phthalates. mdpi.com

Di(isononyl)cyclohexane-1,2-dicarboxylate (DINCH): DINCH is a non-phthalate plasticizer derived from the hydrogenation of the benzene (B151609) ring of its phthalate analogue, diisononyl phthalate (DINP). nih.gov This structural modification to a cycloaliphatic core results in a different toxicological profile. Like DEHA, DINCH is considered a safer alternative to DEHP, with extensive testing indicating a favorable toxicological profile with no reproductive toxicity concerns. nih.govacs.org The structural difference from aromatic phthalates, similar to the aliphatic nature of adipates, appears to mitigate the endocrine-disrupting properties associated with DEHP. nih.gov

Di(2-ethylhexyl) terephthalate (B1205515) (DEHT): DEHT is a structural isomer of DEHP, with the ester groups attached to the benzene ring in the para position (1,4-dicarboxylate) rather than the ortho position (1,2-dicarboxylate). This seemingly minor change in the position of the ester groups significantly alters its metabolic fate and toxicological activity. nih.gov DEHT is less likely to be metabolized to its monoester, MEHT, compared to DEHP's conversion to MEHP. nih.gov Consequently, DEHT shows a lack of reprotoxic effects and is less active in inducing peroxisome proliferation. nih.gov This highlights that even within the phthalate family, the specific arrangement of the ester groups is a critical determinant of biological activity.

The general trend observed is that moving from an aromatic ortho-phthalate core (DEHP) to an aliphatic (DEHA), cycloaliphatic (DINCH), or even an aromatic para-phthalate (DEHT) structure reduces the specific reproductive and endocrine-disrupting toxicities seen with DEHP.

Comparative Metabolic Profiles and Toxicokinetic Properties

The absorption, distribution, metabolism, and excretion (ADME) profiles of plasticizers are crucial for understanding their potential for systemic toxicity. The initial step in the metabolism of both DEHA and DEHP is similar: hydrolysis by esterases in the gut and other tissues. ca.govwho.int

DEHA: Following oral administration, DEHA is rapidly and extensively hydrolyzed to its monoester, this compound (MEHA), and subsequently to adipic acid and 2-ethylhexanol. cpsc.govwho.int The hydrolysis of DEHA is reported to be about 10 times faster than that of DEHP by enzymes from the liver, pancreas, and intestine. ca.gov This rapid breakdown means a significant amount of hydrolysis occurs before absorption. ca.gov The resulting metabolites, adipic acid and 2-ethylhexanol, are further metabolized and excreted. who.int Adipic acid is a non-specific metabolite, as it can also be formed endogenously and is a permitted food additive, which complicates its use as a specific biomarker for DEHA exposure. researchgate.net

DEHP: DEHP is also hydrolyzed to its monoester, MEHP, which is considered the primary toxic metabolite responsible for reproductive toxicity. nih.gov MEHP undergoes further oxidative metabolism to form several secondary metabolites, such as 5-hydroxy-mono-(ethylhexyl)phthalate (5-OH-MEHP), which are often used as biomarkers of DEHP exposure. nih.govresearchgate.net

DEHT: The metabolism of DEHT differs significantly from DEHP. It is primarily hydrolyzed to terephthalic acid (TPA) and 2-ethylhexanol, both of which are rapidly eliminated. nih.govcpsc.gov Only a small fraction is converted to the monoester, MEHT, and its subsequent oxidized metabolites. nih.gov This extensive hydrolysis to TPA and 2-EH limits the formation of the potentially more toxic monoester. nih.gov

The rapid and more complete initial hydrolysis of DEHA compared to DEHP, and the different metabolic pathways of DEHT, are key toxicokinetic differences that contribute to their varying toxicological potencies.

CompoundPrimary Metabolic StepKey MetabolitesToxicokinetic Characteristics
DEHARapid hydrolysis to monoesterThis compound (MEHA), Adipic Acid, 2-EthylhexanolHydrolysis is ~10x faster than DEHP; significant pre-systemic hydrolysis. ca.gov
DEHPHydrolysis to monoesterMono(2-ethylhexyl) phthalate (MEHP), Oxidized MEHP metabolites (e.g., 5-OH-MEHP)MEHP is the primary toxic metabolite for reproductive effects. nih.gov
DEHTExtensive hydrolysis to diacidTerephthalic Acid (TPA), 2-Ethylhexanol, Mono(2-ethylhexyl) terephthalate (MEHT) (minor)Limited conversion to the monoester metabolite. nih.gov

Differential Toxicological Endpoints and Potency Comparisons

Reproductive and Endocrine Effects: This is the most significant area of differentiation. DEHP is a known reproductive toxicant and endocrine disruptor, primarily targeting the male reproductive system through anti-androgenic mechanisms. nih.govfrontiersin.org In stark contrast, DEHA has not been shown to cause adverse testicular or anti-androgenic effects. nih.govresearchgate.net Similarly, DEHT and DINCH also lack the reprotoxic profile of DEHP. nih.govnih.gov Although DEHA does not share DEHP's anti-androgenic properties, some studies have reported developmental toxicity at high doses, such as prolonged gestation and increased postnatal death in rats, establishing a No-Observed-Adverse-Effect Level (NOAEL) for these effects at 200 mg/kg. researchgate.net

Hepatotoxicity and Carcinogenicity: Both DEHA and DEHP can cause liver enlargement and are considered peroxisome proliferators in rodents, a mechanism linked to liver tumors in these animals. nih.govnih.gov The International Agency for Research on Cancer (IARC) has classified DEHA as a Group 3 carcinogen ("not classifiable as to its carcinogenicity to humans") due to limited evidence in animals. nih.gov DEHP, on the other hand, has been classified as Group 2B ("possibly carcinogenic to humans"). frontiersin.org The relevance of the peroxisome proliferation mechanism for human carcinogenicity is a subject of ongoing scientific debate, as humans are generally considered less responsive than rodents. nih.gov

General Toxicity: The acute oral toxicity of DEHA is low. who.int DEHT also demonstrates low acute and repeated-dose toxicity. nih.gov

CompoundAnti-Androgenic EffectsDevelopmental ToxicityHepatic Peroxisome Proliferation (Rodents)IARC Classification
DEHANo nih.govresearchgate.netYes, at high doses nih.govresearchgate.netYes nih.govnih.govGroup 3 nih.gov
DEHPYes nih.govfrontiersin.orgYes nih.govYes nih.govGroup 2B frontiersin.org
DINCHNo nih.govNo significant concerns reported nih.govNo significant concerns reported nih.govNot classified
DEHTNo nih.govLow potential nih.govLess active than DEHP nih.govNot classified

Comparative Environmental Persistence and Mobility

The environmental fate of plasticizers is governed by their physicochemical properties, such as water solubility, vapor pressure, and octanol-water partition coefficient (Kow), which influence their persistence and mobility.

Persistence and Biodegradation: Both adipates and phthalates can be biodegraded in the environment, although rates can vary. nih.govuml.edu DEHA has been shown to undergo essentially complete biodegradation in activated sewage sludge systems. who.int The linear aliphatic structure of adipates may make them more readily accessible to microbial attack compared to the aromatic structure of phthalates. nih.gov While DEHP is also biodegradable under aerobic conditions, it is often considered more persistent in the environment. uml.edunih.gov The environmental fate of DEHT is also characterized by biodegradation in soil. cpsc.gov

Mobility and Partitioning: Due to their low water solubility and high octanol-water partition coefficients, plasticizers like DEHA and DEHP are hydrophobic and tend to partition from water to solids such as soil, sediment, and biota. who.intnih.gov DEHA is more lipophilic than DEHP and has a greater potential to leach from PVC materials. nih.gov Under equilibrium conditions, environmental models predict that DEHA would mainly partition to the atmosphere and terrestrial soil. who.int Alternative plasticizers like DEHT and DINCH are also hydrophobic and are expected to bind to organic matter and dust particles indoors. wikipedia.org The potential for a substance to be mobile in the subsurface and contaminate groundwater is a growing concern, with persistence and mobility being key criteria for environmental hazard assessment. acs.org

Regulatory Science and Risk Assessment Frameworks for 2 Ethylhexyl Hydrogen Adipate

Development of Health-Based Reference Values

Regulatory bodies establish health-based reference values to protect human health from the potential adverse effects of chemical exposure. For 2-Ethylhexyl hydrogen adipate (B1204190), these values are not established directly but are inferred from the data available for its parent compound, DEHA.

Derivation of Reference Doses (RfD) and Acceptable Daily Intakes (ADI)

A Reference Dose (RfD) is an estimate of a daily oral exposure to the human population (including sensitive subgroups) that is likely to be without an appreciable risk of deleterious effects during a lifetime. Similarly, the Acceptable Daily Intake (ADI) is the amount of a substance that can be ingested daily over a lifetime without appreciable health risk.

While no specific RfD or ADI has been established for 2-Ethylhexyl hydrogen adipate, the risk assessment for DEHA, which metabolizes into this compound, provides relevant guidance. The World Health Organization (WHO) has established a Tolerable Daily Intake (TDI), a concept equivalent to ADI, for DEHA. A TDI of 280 µg/kg of body weight was calculated by applying an uncertainty factor of 100 to the no-observed-adverse-effect level (NOAEL) of 28 mg/kg of body weight per day from a fetotoxicity study in rats. who.int

Establishment of Drinking Water Standards (e.g., MCL, PHG)

Drinking water standards are legally enforceable standards for contaminants in public water supplies. These include the Maximum Contaminant Level (MCL), set by the U.S. Environmental Protection Agency (EPA), and the Public Health Goal (PHG), established by California's Office of Environmental Health Hazard Assessment (OEHHA).

There are no specific drinking water standards for this compound. However, standards have been set for its parent compound, DEHA. The U.S. EPA has set an MCL for DEHA at 0.4 mg/L. nih.govca.gov OEHHA has established a PHG for DEHA of 0.2 mg/L, based on adverse reproductive and developmental effects observed in rats. ca.gov

The following table summarizes the key health-based reference values for the parent compound, Di(2-ethylhexyl) adipate (DEHA):

Reference ValueIssuing BodyValueBasis
Tolerable Daily Intake (TDI)WHO280 µg/kg bw/dayBased on a NOAEL of 28 mg/kg bw/day from a rat fetotoxicity study. who.int
Maximum Contaminant Level (MCL)U.S. EPA0.4 mg/LLegally enforceable standard for drinking water. nih.govca.gov
Public Health Goal (PHG)OEHHA0.2 mg/LBased on reproductive and developmental effects in rats. ca.gov

Quantitative Risk Assessment Methodologies

Quantitative risk assessment is a systematic process used to estimate the likelihood of adverse health effects in humans who may be exposed to certain chemicals. This process for this compound is encompassed within the risk assessment of DEHA.

Hazard Identification and Dose-Response Assessment

Hazard identification aims to determine whether a chemical can cause adverse health effects. A Safety Data Sheet for this compound, in accordance with Regulation (EC) No 1272/2008, states that the substance is not classified as carcinogenic, mutagenic, or a reproductive toxicant. chemos.de However, a comprehensive chemical safety assessment has not been conducted for this specific compound. chemos.de

The dose-response assessment for the parent compound, DEHA, has been more extensively studied. In a two-generation reproductive toxicity study in rats, a NOAEL of 100 mg/kg of body weight per day was identified, with decreased body weight being the critical effect. europa.eu In developmental toxicity studies, a NOAEL of 28 mg/kg/day was identified, with effects such as reduced ossification and minor ureter changes observed at higher doses. ca.gov

Exposure Assessment Integration into Risk Models

Exposure assessment evaluates the human exposure to a chemical. For this compound, exposure occurs as a result of the metabolism of DEHA following ingestion. DEHA is used as a plasticizer in various products, including food packaging, which can be a source of human exposure. nih.gov Physiologically based biokinetic (PBK) models have been developed for DEHA to understand its metabolism and the resulting internal exposure to its metabolites, including this compound. frontiersin.org These models are crucial in refining risk assessments by providing a more accurate picture of the internal dose of the active metabolites.

Characterization of Carcinogenic and Non-Carcinogenic Risks

The characterization of risk combines the information from hazard identification, dose-response assessment, and exposure assessment to estimate the potential for adverse health effects in the exposed population.

Non-Carcinogenic Risk: The non-carcinogenic risk of DEHA, and by extension its metabolite this compound, is primarily associated with reproductive and developmental effects observed in animal studies. ca.gov The health-based reference values, such as the TDI for DEHA, are established to be protective against these non-carcinogenic effects.

Carcinogenic Risk: According to its Safety Data Sheet, this compound is not classified as a carcinogen. chemos.de The carcinogenicity of the parent compound, DEHA, has been evaluated by several agencies. The International Agency for Research on Cancer (IARC) has concluded that there is limited evidence for the carcinogenicity of DEHA in experimental animals and has classified it as not classifiable as to its carcinogenicity to humans (Group 3). who.int The U.S. EPA has classified DEHA as a possible human carcinogen (Group C). ca.gov Studies have shown that DEHA can cause liver tumors in mice, but not in rats, a species-specific effect that is considered to have a dose threshold. nih.gov

Uncertainty Factors and Data Gaps in Risk Evaluation

The risk evaluation of this compound, more commonly known as di(2-ethylhexyl) adipate (DEHA), involves the application of uncertainty factors to account for gaps in toxicological data and the extrapolation from animal studies to human populations. epa.gov These factors are critical in establishing health-protective exposure limits.

A primary data gap consistently identified in the risk assessment of DEHA is the lack of a multi-generation reproductive toxicity study. ca.govepa.gov While one-generation studies are available, multi-generational studies provide more comprehensive insight into potential effects on fertility and offspring over several generations. epa.gov Another significant gap is the limited availability of toxicity data in species other than rodents (rats and mice), which makes interspecies extrapolation more uncertain. epa.gov

Regulatory bodies apply specific uncertainty factors (UF) to the No-Observed-Adverse-Effect Level (NOAEL) or Lowest-Observed-Adverse-Effect Level (LOAEL) derived from animal studies to calculate safe exposure levels for humans. These factors typically account for:

Interspecies variation: Extrapolating from animal data to humans (usually a factor of 10).

Intraspecies variation: Accounting for sensitive subpopulations within the human population (usually a factor of 10).

Database deficiencies: Addressing specific data gaps, such as the lack of a multi-generation reproductive study. epa.gov

Other considerations: Including uncertainty related to potential carcinogenicity. ca.gov

The table below details the uncertainty factors applied by different public health organizations in their risk assessments of DEHA.

Table 1: Uncertainty Factors in DEHA Risk Assessment

Agency/Organization NOAEL/LOAEL Basis Total Uncertainty Factor Breakdown of Factors
U.S. EPA Based on a NOAEL of 170 mg/kg-day for developmental effects in rats. ca.gov 3,000 10 for interspecies variability, 10 for intraspecies variability, 3 for lack of a multi-generation reproductive study, and 10 for possible human carcinogenicity. ca.gov
OEHHA (California) Based on a NOAEL of 28 mg/kg-day for reproductive and developmental effects in rats. ca.govca.gov 1,000 10 for interspecies variability, 10 for intraspecies variability, and an additional 10 for the lack of a multi-generation reproductive study and uncertainty regarding potential carcinogenicity. ca.govca.gov

| World Health Organization (WHO) | Based on a NOAEL of 28 mg/kg of body weight from a fetotoxicity study in rats. who.int | 100 | 10 for interspecies variation and 10 for intraspecies variation. who.int |

Implications for Public Health Policies and Regulatory Guidelines

The uncertainties and data gaps in the toxicological profile of DEHA directly influence the establishment of public health policies and regulatory guidelines for its presence in consumer products and the environment, particularly in drinking water. The application of different uncertainty factors by various agencies, despite relying on similar core scientific studies, results in a range of health-based guidance values.

The U.S. Environmental Protection Agency (EPA) has classified DEHA as a Group C "possible human carcinogen." ca.gov In its regulatory decisions for drinking water, the EPA established both a Maximum Contaminant Level Goal (MCLG) and an enforceable Maximum Contaminant Level (MCL) at 0.4 milligrams per liter (mg/L). nih.govfederalregister.gov This regulation was derived from developmental toxicity data rather than the carcinogenic endpoint, but an additional uncertainty factor was included to account for the possibility of cancer risk. ca.gov The EPA has also noted that the term "general toxic effects" previously used in public notifications for DEHA was potentially vague and has proposed more specific language describing effects like weight loss and liver enlargement observed in animal studies. federalregister.gov

California's Office of Environmental Health Hazard Assessment (OEHHA) developed a Public Health Goal (PHG) for DEHA in drinking water, which is a more stringent, non-enforceable health objective based solely on public health considerations. OEHHA set the PHG at 0.2 mg/L. ca.gov This value is based on the same reproductive and developmental endpoints in rats as the EPA's assessment but uses a different NOAEL and a total uncertainty factor of 1,000. ca.govca.gov

The World Health Organization (WHO) has also established an international drinking water guideline for DEHA. The WHO supports using a Tolerable Daily Intake (TDI) approach because the compound's toxicity profile and lack of mutagenicity suggest a threshold for its carcinogenic effects. who.int Applying an uncertainty factor of 100 to a NOAEL for fetotoxicity in rats, the WHO calculated a health-based guideline value of 80 micrograms per liter (µg/L), or 0.08 mg/L. who.intnih.gov

These varying regulatory levels highlight how scientific judgment in applying uncertainty factors to address data gaps leads to different public health policies. While all agencies aim to be health-protective, their methodologies for handling scientific uncertainty result in distinct guidelines for safe exposure to DEHA.

Table 2: Regulatory Guidelines and Public Health Goals for DEHA in Drinking Water

Agency/Organization Guideline/Goal Value Basis
U.S. Environmental Protection Agency (EPA) Maximum Contaminant Level (MCL) 0.4 mg/L Enforceable standard based on developmental toxicity with an uncertainty factor for potential carcinogenicity. ca.govnih.gov
OEHHA (California) Public Health Goal (PHG) 0.2 mg/L Non-enforceable health-protective goal based on reproductive and developmental effects in rats. ca.gov

| World Health Organization (WHO) | Drinking Water Guideline | 0.08 mg/L (80 µg/L) | Health-based value derived using a Tolerable Daily Intake (TDI) approach based on fetotoxicity data. who.intnih.gov |

Q & A

Basic Research: What are the standard methods for synthesizing DEHA, and how are purity and structural integrity validated?

DEHA is synthesized via esterification of adipic acid with 2-ethylhexanol in the presence of acidic catalysts (e.g., sulfuric acid or para-toluenesulfonic acid). The reaction mixture undergoes vacuum distillation to remove excess alcohol, followed by alkali refining and filtration to neutralize residual acid .

  • Validation : Purity is assessed using gas chromatography (GC) with flame ionization detection (>99.0% purity criteria) . Structural confirmation employs nuclear magnetic resonance (NMR) spectroscopy (e.g., 1H^{1}\text{H} and 13C^{13}\text{C} NMR) and Fourier-transform infrared (FTIR) spectroscopy to verify ester linkages and alkyl chain integrity .

Basic Research: How does DEHA hydrolyze in biological systems, and what are its primary metabolites?

DEHA undergoes rapid hydrolysis in vivo, primarily in the gastrointestinal tract, yielding mono-(2-ethylhexyl) adipate (MEHA) and adipic acid. In vitro studies using rat liver, pancreas, and intestinal tissue homogenates confirm that pancreatic enzymes catalyze MEHA formation, while intestinal tissues dominate further hydrolysis to adipic acid .

  • Methodology : Hydrolysis kinetics are studied using isotope-labeled DEHA (e.g., 14C^{14}\text{C}-labeled compounds) and analyzed via liquid chromatography-mass spectrometry (LC-MS) to track metabolite formation .

Advanced Research: How can researchers reconcile conflicting carcinogenicity data between rodent models (mice vs. rats)?

DEHA induces liver adenomas and carcinomas in mice but not in rats. This discrepancy may stem from species-specific differences in peroxisome proliferation-activated receptor (PPAR) activation and metabolic pathways.

  • Experimental Design :
    • Comparative Genomics : Profile PPAR-α expression and activity in murine vs. rat hepatocytes.
    • In Vitro Models : Use primary hepatocyte cultures to assess species-specific responses to DEHA exposure .
    • Dose-Response Studies : Administer DEHA at varying doses to evaluate threshold effects in resistant species .

Advanced Research: What analytical methods are recommended for detecting DEHA in environmental and biological matrices?

  • Environmental Samples :
    • Extraction : Solid-phase extraction (SPE) using C18 cartridges for water samples; Soxhlet extraction for soil/sediments.
    • Quantification : GC-MS with electron ionization (EI) in selected ion monitoring (SIM) mode. Deuterated DEHA (DEHA-d8) serves as an internal standard .
  • Biological Samples :
    • Plasma/Urine : Liquid-liquid extraction (LLE) with hexane:ethyl acetate, followed by LC-MS/MS for adipic acid and MEHA detection .

Advanced Research: What mechanisms underlie DEHA’s inhibition of hepatic N-demethylase activity?

DEHA suppresses cytochrome P450 (CYP)-dependent N-demethylase activity, potentially via competitive binding to CYP enzymes or disruption of heme coordination.

  • Methodology :
    • Enzyme Kinetics : Measure N-demethylase activity in rat liver microsomes using substrate-specific assays (e.g., aminopyrine demethylation).
    • Molecular Docking : Simulate DEHA-CYP interactions using computational models (e.g., AutoDock Vina) .

Basic Research: How does DEHA migrate from PVC films into food matrices, and what factors influence migration rates?

Migration is governed by temperature, lipid content, and contact duration. DEHA leaches more readily into fatty foods (e.g., cheese, meat) due to its lipophilicity.

  • Experimental Design :
    • Migration Chambers : Simulate food contact using PVC films incubated with food simulants (e.g., ethanol/water mixtures).
    • Quantification : GC-MS analysis of DEHA in simulants under controlled temperature/time conditions .

Advanced Research: What strategies mitigate DEHA’s environmental persistence and bioaccumulation potential?

  • Biodegradation Studies : Screen microbial consortia from plastic-contaminated sites for DEHA degradation using enrichment cultures. Monitor degradation via GC-MS and 13C^{13}\text{C}-isotope tracing .
  • Adsorbent Materials : Test activated carbon or molecularly imprinted polymers (MIPs) for DEHA sequestration in wastewater .

Basic Research: What are the dermal absorption kinetics of DEHA, and how do formulation matrices affect permeability?

DEHA exhibits low dermal absorption in vitro (e.g., <5% in Franz diffusion cells using human skin). However, formulations with penetration enhancers (e.g., ethanol) increase permeability.

  • Methodology :
    • In Vitro Permeation : Use radiolabeled DEHA (3H^{3}\text{H}-DEHA) to quantify absorption in epidermal membranes.
    • Confocal Microscopy : Visualize DEHA distribution in skin layers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.